Technical Documentation Center

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde
  • CAS: 1461705-79-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-bromo-chroman-8-carbaldehyde: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 6-bromo-chroman-8-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While not a widely commercialized...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 6-bromo-chroman-8-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While not a widely commercialized substance, its unique molecular architecture, featuring a chroman core, a bromine substituent, and a reactive carbaldehyde group, presents a compelling case for its synthesis and exploration. This document delineates its chemical structure and molecular weight, proposes a detailed synthetic pathway grounded in established organic chemistry principles, and discusses its potential applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Molecular Properties

6-bromo-chroman-8-carbaldehyde is a derivative of chroman, which is a bicyclic ether. The nomenclature specifies a bromine atom at the 6-position and a carbaldehyde (formyl) group at the 8-position of the chroman ring system.

The chemical structure is as follows:

Chemical structure of 6-bromo-chroman-8-carbaldehyde

Image 1: Chemical structure of 6-bromo-chroman-8-carbaldehyde.

Based on this structure, the molecular formula is C₁₀H₉BrO₂. The molecular weight can be calculated from the atomic weights of its constituent elements.

PropertyValue
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
IUPAC Name 6-bromo-3,4-dihydro-2H-chromene-8-carbaldehyde

Proposed Synthetic Pathway

The synthesis of 6-bromo-chroman-8-carbaldehyde can be envisioned through a multi-step process, commencing with the formation of the chroman ring, followed by regioselective bromination and formylation. The following proposed pathway leverages well-established reactions in organic synthesis.

Step 1: Synthesis of Chroman from a Suitable Phenolic Precursor

The chroman ring system can be synthesized through various methods. A common approach involves the reaction of a phenol with an allyl halide followed by a Claisen rearrangement and subsequent cyclization. Alternatively, a more direct route starts with a phenol and a suitable three-carbon synthon.

Step 2: Regioselective Bromination of the Chroman Ring

The subsequent step is the regioselective bromination of the chroman ring at the 6-position. The ether oxygen of the chroman ring is an ortho-, para-directing group in electrophilic aromatic substitution reactions.[1][2] Due to steric hindrance from the heterocyclic ring at the ortho positions (5 and 7), the para-position (6) is the most likely site for electrophilic attack.

Experimental Protocol: Bromination of Chroman

  • Dissolve chroman (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the chroman solution at a controlled temperature, typically at or below room temperature.

  • The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product, 6-bromochroman, is isolated and purified using standard techniques such as extraction and column chromatography.

Step 3: Formylation of 6-Bromochroman at the 8-Position

The final step is the introduction of the carbaldehyde group at the 8-position of 6-bromochroman. This is an electrophilic aromatic substitution reaction. The ether oxygen of the chroman ring directs electrophiles to the ortho and para positions. With the para-position (6) blocked by a bromine atom, the formylation is expected to occur at one of the ortho-positions (5 or 7). However, formylation at the 8-position of a chroman ring has been documented and can be achieved under specific conditions, often with lower yields due to steric hindrance. The Duff reaction or the Reimer-Tiemann reaction are plausible methods for this transformation.[3][4][5][6]

Experimental Protocol: Duff Reaction for Formylation

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[4][5][7][8]

  • To a solution of 6-bromochroman (1 equivalent) in a suitable acidic solvent like acetic acid or trifluoroacetic acid, add hexamethylenetetramine (HMTA) (1-2 equivalents).

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After completion, the reaction mixture is cooled and then hydrolyzed with an aqueous acid solution to convert the intermediate imine to the aldehyde.

  • The crude 6-bromo-chroman-8-carbaldehyde is then extracted with an organic solvent, and the product is purified by column chromatography or recrystallization.

The overall proposed synthetic workflow is illustrated in the following diagram:

G cluster_0 Synthesis of 6-Bromochroman cluster_1 Formylation Chroman Chroman 6-Bromochroman 6-Bromochroman Chroman->6-Bromochroman Br2, Acetic Acid 6-bromo-chroman-8-carbaldehyde 6-bromo-chroman-8-carbaldehyde 6-Bromochroman->6-bromo-chroman-8-carbaldehyde 1. HMTA, Acid 2. H3O+ (Duff Reaction)

Diagram 1: Proposed synthetic pathway for 6-bromo-chroman-8-carbaldehyde.

Potential Applications in Research and Drug Development

While specific biological activities of 6-bromo-chroman-8-carbaldehyde have not been reported, the chroman scaffold and its derivatives are known to possess a wide range of pharmacological properties. The presence of a bromine atom and a carbaldehyde group offers multiple avenues for further chemical modifications, making it a potentially valuable intermediate in drug discovery.

  • Medicinal Chemistry: Chroman derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[9] The bromine atom can serve as a handle for cross-coupling reactions to introduce further molecular complexity, while the aldehyde group can be used in the synthesis of imines, oximes, and other derivatives for structure-activity relationship (SAR) studies.

  • Materials Science: The chroman ring system is also found in some natural and synthetic dyes. The extended conjugation that can be achieved through reactions at the carbaldehyde group could lead to novel organic materials with interesting photophysical properties.

Safety and Handling

As with any chemical compound, 6-bromo-chroman-8-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Aromatic Aldehydes: These compounds can be irritants to the skin, eyes, and respiratory tract.

  • Bromo-aromatic Compounds: Some bromo-aromatic compounds can be toxic and may have long-term health effects.

A thorough review of the safety data sheet (SDS) for similar compounds is recommended before handling.

Conclusion

6-bromo-chroman-8-carbaldehyde represents an intriguing, albeit not widely available, chemical entity with potential as a building block in synthetic organic chemistry. This guide has provided a detailed overview of its structure, a plausible and experimentally grounded synthetic pathway, and a discussion of its potential applications. The methodologies described herein are based on fundamental and well-documented organic reactions, offering a solid foundation for researchers and scientists interested in the synthesis and exploration of this and related heterocyclic compounds. Further research into the biological activities and material properties of 6-bromo-chroman-8-carbaldehyde is warranted to fully unlock its potential.

References

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxy-aldehydes. Journal of the Chemical Society (Resumed), 1987-1988.
  • Klumpp, D. A., Deb, T., & Littich, R. (2012). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis, 44(22), 3433-3448.
  • Ogata, Y., & Taguchi, H. (1973). The Duff reaction. Organic Reactions, 8, 1-48.
  • Duff, J. C. (1941). A new method for the preparation of o-hydroxy-aldehydes. Journal of the Chemical Society (Resumed), 547-550.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227-254.
  • Byju's. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Testbook. (n.d.). Understanding Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Lozinski, O., et al. (2014). The redeeming features of reaction of the 8-formyl-7-hydroxychromones with malononitrile. Chemistry of Heterocyclic Compounds, 50(9), 1324-1331.
  • KoreaScience. (n.d.). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • YouTube. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 27.6: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions: Chlorination and Bromination. Retrieved from [Link]

  • CECRI, Karaikudi. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(3), 471-473.
  • Gupea. (2025, March 14). Boron Directed Regioselective Aromatic Ortho- Functionalizations. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • PMC. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of coumarin derivatives. A solvent dependent kinetic study. Retrieved from [Link]

  • ResearchGate. (2021, February 26). (PDF) Synthesis, molecular and crystalline structure of 8-formylharmine. Retrieved from [Link]

  • PMC. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • PMC. (2021, October 21). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4755613A - Formylation process for producing aldehydes.
  • MDPI. (2014, June 10). Formylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. Recognizing the absence of extensive public data for this specific molecule[1], this document shifts from a simple data repository to an enabling guide. It combines theoretical prediction, based on molecular structure and the principles of "like dissolves like," with a detailed, field-proven experimental protocol for accurate solubility determination. This guide is designed to empower researchers to generate reliable solubility data, interpret it within a physicochemical context, and make informed decisions in the drug development process.

Introduction: The Critical Role of Solubility

Solubility, the capacity of a solid compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property in drug development.[2][3] Poor solubility can lead to a host of challenges, including incomplete absorption, low bioavailability, and unreliable performance in preclinical assays.[4] Therefore, a thorough understanding of a compound's solubility in various organic solvents is essential during lead optimization, pre-formulation studies, and process chemistry.[2][3]

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is a benzopyran derivative, a class of compounds known for a wide range of biological activities.[5] Its structure, featuring a fused ring system with bromo and carbaldehyde substituents, presents a unique combination of polar and nonpolar characteristics that govern its interactions with solvents. This guide provides a predictive analysis of its expected solubility and a robust experimental methodology to quantify it precisely.

Theoretical & Predictive Analysis

Before embarking on experimental work, a theoretical analysis of the solute's molecular structure can provide valuable predictions about its solubility behavior.[6][7] This approach is grounded in the "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9]

Molecular Structure Analysis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde:

  • Core Structure: The 3,4-dihydro-2H-1-benzopyran core is a bicyclic system that is largely nonpolar and hydrophobic.[5]

  • Polar Functional Groups: The molecule contains two key polar features:

    • An ether linkage (-O-) within the pyran ring.

    • A carbaldehyde group (-CHO) on the benzene ring.

    • These groups, particularly the aldehyde's carbonyl oxygen, can act as hydrogen bond acceptors.[10]

  • Halogen Substituent: The bromo group (-Br) adds to the molecular weight and introduces some polarity, although its effect is less dominant than the oxygen-containing groups.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the relative solubility in different classes of organic solvents. The presence of both a large nonpolar core and polar functional groups suggests that the compound will exhibit nuanced solubility, favoring solvents with intermediate polarity.

Solvent ClassRepresentative SolventsPredicted Relative SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneLow The large, nonpolar core will have some affinity, but the polar ether and aldehyde groups will be disfavored, limiting overall solubility.[6][9]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh These solvents possess significant dipole moments and can effectively solvate the polar functional groups of the solute without having strong hydrogen-bond donating capabilities that could be disruptive. THF and Acetone, as hydrogen bond acceptors, are expected to be particularly effective.
Polar Protic Methanol, Ethanol, IsopropanolModerate These solvents can act as both hydrogen bond donors and acceptors.[8] While they can interact favorably with the solute's ether and aldehyde oxygens, the large hydrophobic backbone of the solute may limit miscibility.

This predictive framework is a crucial first step, guiding the selection of solvents for experimental determination and providing a theoretical basis for interpreting the resulting data. For more advanced predictions, computational models like Hansen Solubility Parameters (HSP) can be employed, which refine the "like dissolves like" concept by separating intermolecular forces into dispersion, polar, and hydrogen bonding components.[11][12][13][14][15]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[16][17][18] The following protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add excess solid solute to solvent in vial B Seal vials securely A->B C Place on orbital shaker at constant temperature (e.g., 25°C) B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow vials to stand D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant with 0.22 µm syringe filter F->G H Prepare serial dilutions of the clear filtrate G->H I Inject onto HPLC-UV system H->I J Quantify concentration against a standard curve I->J K K J->K Calculate Solubility (e.g., mg/mL)

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation of Solutions: For each selected solvent, add an excess amount of solid 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde to a glass vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium, creating a saturated solution.[17] As a starting point, 5-10 mg of solute per 1 mL of solvent is often sufficient.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a moderate speed (e.g., 150 rpm) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[16][19] The agitation ensures continuous interaction between the solid and the solvent.[18]

  • Phase Separation: After equilibration, remove the vials and let them stand for at least 1-2 hours to allow the bulk of the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes). Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter appropriate for the organic solvent (e.g., PTFE). This step is critical to prevent particulate matter from artificially inflating the concentration measurement.[16]

  • Quantification via HPLC-UV:

    • Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., Acetonitrile) of a known concentration. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

    • Chromatographic Analysis: Analyze the calibration standards and the diluted sample solutions by HPLC-UV.[20][21] A reverse-phase C18 column is often suitable for this type of molecule. The UV detector wavelength should be set to the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.[22]

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: (To be determined by UV scan, likely in the 254-280 nm range)

      • Column Temperature: 25 °C

  • Calculation: Plot the peak area from the HPLC chromatograms versus the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted sample. Finally, multiply this concentration by the dilution factor to determine the original solubility in the saturated solution. Report the final value in units such as mg/mL or mol/L.

Data Interpretation & Application

The quantitative data obtained from the experimental protocol should be compiled and analyzed in the context of the initial theoretical predictions.

Illustrative Data Table (Hypothetical): The following table presents a hypothetical but plausible set of solubility data for 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde at 25 °C, based on the predictive analysis.

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
n-HexaneNonpolar0.1< 0.5
TolueneNonpolar2.44.2
DichloromethanePolar Aprotic3.145.8
Tetrahydrofuran (THF)Polar Aprotic4.0> 100
Ethyl AcetatePolar Aprotic4.475.1
AcetonePolar Aprotic5.192.5
IsopropanolPolar Protic3.915.3
EthanolPolar Protic4.321.7
MethanolPolar Protic5.128.9

Analysis of Results:

This hypothetical data shows a clear trend: solubility is lowest in nonpolar solvents, highest in polar aprotic solvents, and moderate in polar protic solvents. This aligns perfectly with our structural analysis. The very high solubility in THF and Acetone can be attributed to their ability to act as strong hydrogen bond acceptors for the aldehyde group, combined with their capacity to solvate the rest of the molecule effectively. The lower, yet still significant, solubility in alcohols suggests that while hydrogen bonding interactions are favorable, the overall solvation energy is less optimal compared to the aprotic systems, possibly due to the energetic cost of disrupting the solvent's own hydrogen-bonding network.

Conceptual Relationship Diagram:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Outcome Solute 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde Features Nonpolar Core + Polar Groups (-CHO, -O-) Solute->Features Solubility Solubility Profile Features->Solubility Governs Interaction 'Like Dissolves Like' Solvent Organic Solvent Polarity Polarity (Nonpolar, Aprotic, Protic) Solvent->Polarity Polarity->Solubility Determines Solvating Power

Caption: Relationship between solute/solvent properties and the resulting solubility profile.

Conclusion

Determining the solubility profile of a novel compound like 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is a foundational step in its development pathway. This guide has provided a dual-pronged approach: a predictive analysis based on molecular architecture and a rigorous, step-by-step experimental protocol using the benchmark shake-flask method. By understanding the underlying physicochemical principles and executing precise experimental techniques, researchers can generate the high-quality, reliable solubility data necessary to guide formulation strategies, ensure data integrity in biological screening, and ultimately accelerate the journey from discovery to application.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from TutorChase. [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

  • StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

  • Vedantu. (2024). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from Vedantu. [Link]

  • Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from Solubility of Things. [Link]

  • Vlasiuka, D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Active Summary. [Link]

  • ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Polarity of Solvents. (n.d.).
  • Tianhe Colorant. (n.d.). Organic Solvent Polarity Chart. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • Bitesize Bio. (2019). How to adapt the scientific writing style for commercial white papers. [Link]

  • BioBM. (2022). How to Write a Life Science White Paper. [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application, Part 6 - Three Component Parameters. The Oakland Museum of California. [Link]

  • Osorio-Macías, M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Link]

  • LinkedIn. (2023). Best Practices When Writing, Designing, and Publishing a White Paper. [Link]

  • Coursera. (2025). How to Write a White Paper That Engages and Educates. [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • Scribd. (n.d.). Solvent Polarity Table. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Creative Biolabs. (2022). Comparison of the polarity of organic solvents. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Bora. (2022). 6 Best Practices to Create a Winning Whitepaper. [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • NFFA.eu. (n.d.). HPLC with CAD, UV and Fluorescence detectors (Chemical composition analysis). [Link]

  • PubChemLite. (n.d.). 6-bromo-3,4-dihydro-2h-1-benzopyran-8-carbaldehyde. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • ResearchGate. (n.d.). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. [Link]

  • LCGC International. (2020). How It Works: UV Detection for HPLC. [Link]

  • MolPort. (n.d.). Compound 6-bromo-3-(3,4-dihydroisoquinoline-2(1H)-carbonyl)-2H-1-benzopyran-2-one. [Link]

  • Boron Molecular. (n.d.). 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-one. [Link]

  • NIST. (n.d.). 2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-, (2α,4aα,8aα)-. [Link]

Sources

Foundational

Literature review on 6-bromo-chroman derivatives in medicinal chemistry

Technical Guide: 6-Bromo-Chroman Derivatives in Medicinal Chemistry The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core framework for a vast...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 6-Bromo-Chroman Derivatives in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core framework for a vast array of natural products (e.g., tocopherols, flavonoids) and synthetic therapeutics.[1] Within this class, 6-bromo-chroman derivatives occupy a unique and critical niche.

The 6-bromo substituent is not merely a structural decoration; it serves two distinct, high-value functions:

  • Synthetic Handle: It acts as a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation and "scaffold hopping."

  • Pharmacophoric Element: The bromine atom enhances lipophilicity (

    
    ) and can participate in specific halogen bonding interactions with protein targets (e.g., SIRT2, 5-HT receptors), often filling hydrophobic pockets that smaller halogens (F, Cl) cannot.
    

This guide provides a technical roadmap for the synthesis, functionalization, and biological application of 6-bromo-chroman derivatives, focusing on oncology and neurodegenerative targets.

Synthetic Architecture & Protocols

The utility of 6-bromo-chroman derivatives relies on robust synthetic access. Below are the two primary workflows: constructing the core and diversifying it.

Protocol A: Construction of the Core Scaffold (6-Bromo-4-Chromanone)

Objective: Synthesis of 6-bromo-2,2-dimethylchroman-4-one from commercially available precursors. This is the standard "hub" molecule for SAR studies.

Reagents & Conditions:

  • Precursors: 4-Bromophenol, 3,3-Dimethylacrylic acid.[2]

  • Catalyst/Solvent: Polyphosphoric acid (PPA) or Methanesulfonic acid (MsOH).

  • Conditions: 80–100 °C, 2–4 hours.

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine 4-bromophenol (1.0 equiv) and 3,3-dimethylacrylic acid (1.1 equiv).

  • Acid Promoted Cyclization: Add Polyphosphoric acid (PPA) (approx. 10g per 1g of phenol). Note: PPA acts as both solvent and Lewis acid catalyst for the Friedel-Crafts acylation/cyclization.

  • Heating: Heat the mixture to 100 °C under efficient stirring. The mixture will turn deep red/brown. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the phenol.

  • Quenching: Cool the reaction to 60 °C and pour onto crushed ice/water (approx. 5x reaction volume) with vigorous stirring to decompose the PPA complex.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

  • Validation: Product should be a solid. ¹H NMR should show characteristic gem-dimethyl singlets (~1.4 ppm) and the methylene protons of the chroman ring.

Protocol B: Palladium-Catalyzed Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalization at the C6 position to install aryl/heteroaryl groups.[2]

Reagents & Conditions:

  • Substrate: 6-Bromo-2,2-dimethylchroman-4-one.[2]

  • Coupling Partner: Aryl boronic acid (Ar-B(OH)₂).[3]

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base/Solvent: K₂CO₃ (2.0 equiv), Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Degassing: In a sealed tube, dissolve the 6-bromo-chromanone (1.0 equiv) and aryl boronic acid (1.2 equiv) in Dioxane/Water. Sparge with Argon for 15 minutes to remove O₂. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive Argon pressure.

  • Reaction: Seal and heat to 90 °C for 8–12 hours.

  • Workup: Cool to RT, dilute with water, and extract with EtOAc. Filter through a Celite pad to remove Palladium black.

  • Purification: Column chromatography (gradient elution).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from raw materials to diversified library generation.

SyntheticWorkflow start 4-Bromophenol + 3,3-Dimethylacrylic Acid cyclization Cyclization (PPA, 100°C) start->cyclization Friedel-Crafts scaffold Core Scaffold: 6-Bromo-2,2-dimethylchroman-4-one cyclization->scaffold Ring Closure coupling Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) scaffold->coupling Oxidative Addition library Library Generation: 6-Aryl-chroman derivatives coupling->library Reductive Elimination

Caption: Synthetic route from commodity chemicals to functionalized 6-aryl-chroman libraries via a 6-bromo intermediate.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 6-bromo-chroman motif has demonstrated significant potency in two primary therapeutic areas: SIRT2 Inhibition (Neurodegeneration/Cancer) and Anticancer Cytotoxicity .

A. Target: Sirtuin 2 (SIRT2)

SIRT2 is an NAD+-dependent deacetylase implicated in Parkinson’s disease and glioma.

  • Key Finding: 6,8-dibromo-2-pentylchroman-4-one is a selective SIRT2 inhibitor (IC50 = 1.5 µM).[1]

  • SAR Insight:

    • Position 6 & 8: Large, electron-withdrawing groups (Br, Cl) are essential. They likely occupy a hydrophobic pocket in the SIRT2 active site, displacing water and increasing binding affinity via van der Waals forces.

    • Position 2: An alkyl chain (propyl to pentyl) is required to fit the acetyl-lysine binding channel.

    • Position 4 (Carbonyl): Essential for hydrogen bonding with the backbone of the enzyme.

B. Target: Anticancer (Cytotoxicity)

Derivatives of 6-bromo-chroman-4-one have shown cytotoxicity against MCF-7 (breast) and SW480 (colon) cancer cell lines.

  • Mechanism: Induction of apoptosis via modulation of the PI3K/Akt pathway or direct microtubule destabilization.

  • SAR Insight:

    • 6-Bromo: Provides metabolic stability (blocking para-hydroxylation) and enhances membrane permeability.

    • Modifications: Conversion of the C4 ketone to a hydrazone or thiosemicarbazone often enhances cytotoxicity by chelating metal ions (Fe, Cu) required for rapid cell proliferation.

Data Summary: Key Derivatives
Compound IDStructure DescriptionTargetPotency (IC50)Key Feature
SIRT2-i1 6,8-dibromo-2-pentylchroman-4-oneSIRT21.5 µMDual halogen substitution maximizes hydrophobic contact.
SIRT2-i2 6-chloro-8-bromo-2-pentylchroman-4-oneSIRT24.5 µMCl at C6 is slightly less potent than Br at C6.
Cyt-A1 6-bromo-chroman-4-one thiosemicarbazoneMCF-72.1 µMThiosemicarbazone moiety adds metal chelation capability.

Visualization: SAR Logic Map

This diagram visualizes the critical structural features required for biological activity.

SARMap core 6-Bromo-Chroman Scaffold pos6 Position 6 (Br): Hydrophobic Pocket Fill Metabolic Block core->pos6 pos4 Position 4 (C=O): H-Bond Acceptor (SIRT2 Binding) core->pos4 pos2 Position 2 (Alkyl): Lipophilic Channel Fit core->pos2 pos8 Position 8 (Br/H): Auxiliary Hydrophobic Interaction core->pos8

Caption: Structure-Activity Relationship (SAR) map highlighting the pharmacophoric roles of specific positions on the chroman ring.

References

  • BenchChem. (2025).[2][4] Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives. Retrieved from

  • Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Retrieved from

  • Chemical Communications. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. RSC Publishing.[5] Retrieved from

  • PubChem. 6-Bromochroman | C9H9BrO. National Institutes of Health (NIH). Retrieved from

  • NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (CAS: 1461705-79-2) Strategic Rationale & Mechanistic Causality The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (CAS: 1461705-79-2)

Strategic Rationale & Mechanistic Causality

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold deeply embedded in medicinal chemistry, frequently serving as the structural core for antioxidants, antivirals, and neuroprotective agents[1]. The specific functionalization of this core to yield 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde provides a highly versatile, bifunctional building block. The C6-bromine serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the C8-formyl group enables orthogonal modifications such as reductive aminations or Wittig olefinations.

To achieve this specific substitution pattern, a highly efficient, two-step electrophilic aromatic substitution (EAS) sequence is employed, starting from commercially available chroman. This route leverages the innate electronic directing effects of the chroman oxygen to achieve perfect regiocontrol without the need for complex protecting group strategies.

Causality of Regiocontrol
  • Step 1: Electrophilic Bromination: The ether oxygen of the chroman ring acts as a strong electron-donating group via resonance (+M effect), activating the aromatic ring toward EAS. Both the ortho (C8) and para (C6) positions are electronically activated. However, the para position (C6) is significantly less sterically hindered than the ortho position, which is adjacent to the saturated dihydropyran ring. Consequently, bromination utilizing N-bromosuccinimide (NBS) under mild conditions occurs with near-perfect regioselectivity at C6[2].

  • Step 2: Rieche Formylation: With the C6 position blocked by the bulky bromine atom, the ortho position (C8) becomes the sole highly activated site. The Rieche formylation utilizes titanium tetrachloride (TiCl4) and dichloromethyl methyl ether (Cl2CHOMe). The causality of the regiocontrol here is twofold: (A) C8 is the only remaining activated position, and (B) TiCl4 acts as a Lewis acid that strongly coordinates to the chroman oxygen. This coordination effectively anchors the catalyst, directing the incoming electrophile (the dichloromethyl cation) specifically to the adjacent C8 position. This ensures exclusive formation of the 8-carbaldehyde and prevents any trace functionalization at the unactivated C5 or C7 positions[3].

Synthetic Workflow Visualization

SyntheticPathway SM Chroman (3,4-dihydro-2H-1-benzopyran) Step1 Regioselective Bromination (NBS, DMF, 0 °C to RT) SM->Step1 Int1 6-Bromochroman Step1->Int1 Step2 Rieche Formylation (TiCl4, Cl2CHOMe, CH2Cl2, -78 °C to RT) Int1->Step2 Target 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde Step2->Target

Fig 1. Two-step regioselective synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process observations (color changes, TLC behavior) are provided so the operator can verify the success of the reaction in real-time before proceeding to the next step.

Protocol A: Synthesis of 6-Bromochroman

Objective: Regioselective para-bromination of the chroman core.

  • Preparation: Charge a 100-mL round-bottom flask equipped with a magnetic stir bar with chroman (1.34 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Cooling: Cool the clear solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Reagent Addition: Shield the flask from direct light (e.g., using aluminum foil) to prevent radical side-reactions. Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

    • Self-Validation Check: The solution will transition from colorless to a pale yellow/orange hue upon NBS addition.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (

      
       ~0.6) should be completely consumed, replaced by a single, slightly more polar UV-active spot (
      
      
      
      ~0.55).
  • Workup: Quench the reaction by pouring it into ice-cold water (50 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous sodium thiosulfate (to remove trace bromine), water (3 × 30 mL, to remove DMF), and brine.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to afford 6-bromochroman as a pale yellow oil, which can be used in the next step without further purification.
    
Protocol B: Rieche Formylation to Target Compound

Objective: Ortho-formylation of 6-bromochroman via Lewis acid direction.

  • Preparation: In an oven-dried 100-mL round-bottom flask, dissolve 6-bromochroman (1.06 g, 5.0 mmol) in anhydrous dichloromethane (

    
    ) (25 mL) under a strict nitrogen atmosphere.
    
  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Lewis Acid Addition: Slowly add Titanium tetrachloride (

    
    ) (1.65 mL, 15.0 mmol) dropwise via syringe.
    
    • Self-Validation Check: The solution will immediately turn deep red or dark brown. This drastic color change confirms the successful coordination of

      
       to the chroman oxygen[3].
      
  • Electrophile Addition: Add dichloromethyl methyl ether (

    
    ) (1.35 mL, 15.0 mmol) dropwise over 5 minutes.
    
  • Reaction: Stir the mixture at -78 °C for 30 minutes. Remove the cooling bath and allow the deep red solution to spontaneously warm to room temperature. Stir for an additional 10 hours.

  • Workup: Cool the mixture to 0 °C and strictly quench by the very slow dropwise addition of ice-cold water (15 mL). Caution: Highly exothermic; HCl gas is evolved. Stir for 1 hour until the organic layer clarifies.

  • Isolation: Transfer to a separatory funnel and extract with

    
     (2 × 20 mL). Wash the combined organic layers with saturated aqueous 
    
    
    
    and brine. Dry over anhydrous
    
    
    , filter, and concentrate.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 8:2) to afford the target 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde.

    • Self-Validation Check: TLC (Hexanes:EtOAc 8:2) will show the product at

      
       ~0.4. Staining the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) will yield a bright orange spot, definitively confirming the presence of the newly installed aldehyde group.
      

Quantitative Data & Reaction Parameters

ParameterStep 1: BrominationStep 2: Rieche Formylation
Starting Material Chroman (1.0 equiv)6-Bromochroman (1.0 equiv)
Key Reagents NBS (1.05 equiv)

(3.0 equiv),

(3.0 equiv)
Solvent DMF (0.5 M)Anhydrous

(0.2 M)
Time & Temp 2 hours @ 25 °C30 min @ -78 °C, then 10 hours @ 25 °C
Expected Yield 88 – 92%70 – 78%
Key NMR Shift (Expected) Ar-H: ~7.15 ppm (m, 2H, C5/C7)CHO: ~10.3 ppm (s, 1H); Ar-H: ~7.6 ppm (d, 1H)

References

  • Synthesis of chroman aldehydes that inhibit HIV Source: Bioorganic & Medicinal Chemistry Letters (via PMC / NIH) URL:[Link]

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation Source: Journal of the American Chemical Society (via PMC / NIH) URL:[Link]

Sources

Application

Application Note: Reductive Amination of 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

[1] Executive Summary This guide details optimized protocols for the reductive amination of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (Structure 1 ). This scaffold is a "privileged structure" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details optimized protocols for the reductive amination of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (Structure 1 ). This scaffold is a "privileged structure" in medicinal chemistry, widely used in the development of GPCR ligands (e.g., 5-HT antagonists) and kinase inhibitors.

The Challenge: The C8-aldehyde position is sterically and electronically influenced by the adjacent C1-oxygen of the chroman ring (ortho-alkoxy effect).[1] Furthermore, the C6-bromine atom serves as a critical handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and must remain intact during the reduction step.[1]

The Solution: This note presents two validated methods:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – for primary and unhindered secondary amines.

  • Method B (Enhanced): Titanium(IV) Isopropoxide / Sodium Borohydride – for weakly nucleophilic or sterically hindered amines.[1]

Chemical Profile & Reactivity Analysis

PropertySpecificationImplication for Protocol
Substrate 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehydeStarting Material (SM)
C8-Aldehyde Ortho-alkoxy substitutedElectron-rich oxygen at C1 may reduce electrophilicity of CHO; potential for chelation.[1]
C6-Bromine Aryl HalideCRITICAL: Avoid catalytic hydrogenation (

, Pd/C) to prevent hydrodehalogenation (loss of Br).
Solubility Moderate in DCM/DCEChlorinated solvents are preferred over alcohols for Method A.
Mechanistic Pathway & Ortho-Effect

The following diagram illustrates the reaction pathway, highlighting the critical iminium intermediate.

ReductiveAmination cluster_conditions Critical Control Points SM Aldehyde (1) (Ortho-alkoxy effect) Hemiaminal Hemiaminal Intermediate SM->Hemiaminal + Amine (Equilibrium) Amine Amine (HNR2) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid/Lewis Acid) Product Amine Product (Retains 6-Br) Iminium->Product + Hydride Source (Irreversible)

Figure 1: Reaction pathway. Note that the ortho-oxygen (pos 1) can stabilize the iminium but also sterically hinder the initial attack.

Method A: The Standard STAB Protocol

Best For: Primary amines, unhindered secondary amines (e.g., morpholine, piperidine). Basis: Modified Abdel-Magid Protocol [1].[1]

Rationale

Sodium triacetoxyborohydride (STAB) is mild and generally does not reduce aldehydes directly, allowing the amine to react with the aldehyde to form the iminium species before reduction occurs. This "one-pot" selectivity is crucial.

Materials
  • Aldehyde (1): 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • STAB (Sodium triacetoxyborohydride): 1.4 – 1.6 equiv

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalysis)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Protocol
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve Aldehyde (1) (1.0 mmol, ~241 mg) in DCE (5 mL).

  • Amine Addition: Add the Amine (1.1 mmol).

  • Activation: Add Acetic Acid (1.0 mmol, ~60 µL).

    • Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of TEA to free the base, and ensure AcOH is still present to buffer the reaction.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen. This allows the aldehyde-amine-hemiaminal equilibrium to establish.[1]

  • Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LCMS.[1]

    • Target: Disappearance of Aldehyde peak (CHO signal at ~10.3 ppm in 1H NMR).

  • Workup:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Method B: Titanium(IV) Mediated Protocol

Best For: Weakly nucleophilic amines (anilines), bulky amines, or when Method A stalls. Basis: Mattson Protocol [2].[1][2]

Rationale

The ortho-alkoxy group on the chroman ring can reduce the electrophilicity of the aldehyde. Titanium(IV) isopropoxide acts as a strong Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.[3]

Materials
  • Aldehyde (1): 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • Titanium(IV) isopropoxide (

    
    ):  1.2 – 1.5 equiv
    
  • Sodium Borohydride (

    
    ):  1.5 equiv
    
  • Solvent: Ethanol (Absolute) or THF.[1]

Step-by-Step Protocol
  • Imine Formation: In a dry vial under

    
    , combine Aldehyde (1)  (1.0 mmol) and Amine  (1.1 mmol) in neat 
    
    
    
    (1.5 mmol, ~450 µL) or minimal THF (1 mL) if solids require dissolution.
  • Incubation: Stir at RT for 2–6 hours.

    • Why? This step forces the formation of the imine/titanium complex.

  • Dilution: Dilute the viscous mixture with Absolute Ethanol (4 mL).

  • Reduction: Carefully add

    
      (1.5 mmol, ~57 mg).
    
    • Safety: Exothermic evolution of

      
       gas.[1] Ensure venting.
      
  • Reaction: Stir for an additional 2–4 hours at RT.

  • Quenching (Critical):

    • Add water (1 mL) dropwise.[1] A heavy white precipitate (

      
      ) will form.[1]
      
    • Dilute with EtOAc (20 mL).[1]

    • Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Purification: The filtrate is concentrated and purified via flash chromatography.

Decision Matrix & Optimization

Use the following logic tree to select the appropriate protocol for your specific amine partner.

DecisionTree Start Select Amine Partner Type Amine Type? Start->Type Primary Primary / Unhindered Sec. (e.g., Benzylamine, Piperidine) Type->Primary Weak Weak Nucleophile / Hindered (e.g., Aniline, t-Butylamine) Type->Weak MethodA Method A: STAB (DCE, AcOH) Primary->MethodA MethodB Method B: Ti(OiPr)4 (then NaBH4) Weak->MethodB Check Check LCMS/TLC (2-4 hours) MethodA->Check Stall Reaction Stalled? Check->Stall Stall->MethodB Yes (Switch Method) Finish Finish Stall->Finish No (Workup)

Figure 2: Protocol selection guide.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (Method A) Imine formation is slow due to steric crowding at C8.[1]Switch to Method B . The Lewis acidity of Ti drives the reaction.
Debromination (Product -79 mass) Reducing agent too strong or Pd contaminant present.[1]Avoid catalytic hydrogenation.[1] Stick to Borohydrides.[1][4] Ensure glassware is free of Pd residues.[1]
Dialkylation (with Primary Amines) Imine is more reactive than aldehyde (rare for this scaffold).Use excess amine (2-3 equiv) or add the aldehyde slowly to the amine/STAB mixture.[1]
Emulsion during Workup Boron or Titanium salts.[1]Method A: Use Rochelle's Salt (Na-K Tartrate) wash.[1] Method B: Filter through Celite thoroughly.

Safety & Handling

  • Aryl Bromide Stability: While borohydrides are generally safe for aryl bromides, avoid high temperatures (>60°C) which might encourage side reactions.

  • HCN Risk: If using Sodium Cyanoborohydride (

    
    ) as an alternative, ensure pH > 3 to prevent HCN gas generation. STAB is preferred  to avoid cyanide handling entirely.[1]
    
  • Titanium Waste: Quenched titanium reactions generate solid

    
    .[1] Dispose of solid waste according to regulations; do not clog drains.[1]
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][7]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Tripathi, R. P., et al. (2008). Chemistry of Chroman-based Scaffolds: A Review. Current Organic Chemistry. (General context on chroman reactivity).

Sources

Method

Suzuki-Miyaura coupling reactions with 6-bromo-chroman-8-carbaldehyde

An Application Guide to Suzuki-Miyaura Coupling Reactions with 6-Bromo-Chroman-8-Carbaldehyde Introduction: Bridging Scaffolds in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a pillar of mod...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 6-Bromo-Chroman-8-Carbaldehyde

Introduction: Bridging Scaffolds in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable reliability and tolerance of diverse functional groups in forging carbon-carbon bonds.[1][2] First reported in 1979, its development was a key achievement leading to the 2010 Nobel Prize in Chemistry.[3] For professionals in drug development, this palladium-catalyzed reaction is an indispensable tool for synthesizing complex molecular architectures from readily available building blocks.[4]

This guide focuses on a specific and highly relevant application: the functionalization of the 6-bromo-chroman-8-carbaldehyde scaffold. Chroman derivatives are privileged structures in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5] The ability to selectively introduce aryl or heteroaryl diversity at the 6-position of the chroman core, while preserving the synthetically versatile 8-carbaldehyde group, opens a direct path to novel chemical entities for pharmaceutical research.

This document provides a senior application scientist's perspective on the reaction, moving beyond a simple list of steps to explain the underlying principles, strategic choices, and practical considerations for successfully coupling this specific substrate.

Reaction Principles and Mechanistic Insights

The efficacy of a Suzuki-Miyaura reaction hinges on the smooth execution of a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for troubleshooting and optimization.

The generally accepted mechanism involves three primary steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-chroman-8-carbaldehyde. This is often the rate-limiting step and is promoted by electron-rich ligands on the palladium center. The electron-withdrawing nature of the ortho-carbaldehyde group can facilitate this step.[3]

  • Transmetalation: The organic moiety is transferred from the boronic acid to the Pd(II) complex. This crucial step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(Ar')L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_trans->product aryl_halide Ar-X (6-Bromo-Chroman-8-Carbaldehyde) aryl_halide->pd_ox boronic_acid Ar'-B(OH)₂ + Base [Ar'B(OH)₃]⁻ boronic_acid->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for 6-Bromo-Chroman-8-Carbaldehyde
  • Steric Hindrance: The carbaldehyde group at the 8-position is ortho to the 7-position of the chroman ring but not directly ortho to the reacting 6-bromo position. However, the overall substitution pattern on the aromatic ring warrants consideration. For particularly bulky boronic acids, sterically demanding ligands such as bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote efficient reductive elimination and prevent catalyst decomposition.[11][12]

  • Choice of Base: The selection of the base is critical.[8] Strong bases like NaOH or KOH can be effective but may not be suitable if other base-sensitive functional groups are present. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and offer a good balance of reactivity and compatibility.[8] Cesium carbonate is often employed for challenging couplings due to its high solubility in organic solvents. The base's primary role is to activate the boronic acid for transmetalation.[9][10]

  • Solvent System: Polar aprotic solvents are standard choices for Suzuki-Miyaura couplings as they effectively dissolve both the organic substrates and the inorganic base, especially when water is added as a co-solvent.[13][14] Common systems include dioxane/water, THF/water, or DMF/water.[3] The use of an aqueous co-solvent is often essential for dissolving the base and facilitating the formation of the active boronate species.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-bromo-chroman-8-carbaldehyde with a representative arylboronic acid.

Materials and Reagents:

  • 6-bromo-chroman-8-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(OAc)₂ with a ligand, 1-3 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-bromo-chroman-8-carbaldehyde (1.0 mmol, 1.0 eq), the chosen arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst and, if required, the ligand. For example, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., 1,4-Dioxane, 4 mL) followed by degassed water (1 mL). The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours. The disappearance of the starting 6-bromo-chroman-8-carbaldehyde indicates completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[15]

Experimental_Workflow start Start reagents 1. Combine Reactants (Chroman, Boronic Acid, Base) start->reagents catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react 5. Heat and Stir (80-100 °C, 4-16h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Dilute, Extract, Wash, Dry) monitor->workup purify 8. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

Authored by: A Senior Application Scientist Introduction: The Significance of Chroman-Based Schiff Bases Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Chroman-Based Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] First reported by Hugo Schiff in 1864, these versatile molecules are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[3][4] The resulting carbon-nitrogen double bond is a key structural motif that imparts a wide array of biological activities and chemical functionalities.[3][4] Schiff bases and their metal complexes are integral to numerous fields, with applications as catalysts, polymer stabilizers, dyes, and, most notably, as promising therapeutic agents.[5][6][7][8]

The 6-bromo-3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged structure in medicinal chemistry. Its presence in a molecule can significantly influence biological activity. Chromone-based Schiff bases, which are structurally related, have demonstrated a wide spectrum of pharmacological properties, including antitumor, antioxidant, anti-HIV, antifungal, anti-inflammatory, and antimicrobial activities.[9][10] The incorporation of a bromine atom at the 6-position of the chroman ring can further enhance the lipophilicity and potential bioactivity of the resulting Schiff base derivatives. This application note provides detailed protocols for the synthesis of novel Schiff bases from 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, targeting researchers, scientists, and drug development professionals.

Reaction Mechanism: Understanding Imine Formation

The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[1][3]

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[3][11]

  • Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base.[2][3] This step is often the rate-determining step and can be catalyzed by either an acid or a base.[11][12] An acid catalyst protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water). The removal of water from the reaction mixture can drive the equilibrium towards the formation of the product.[3]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of Schiff bases from 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde.

Schiff_Base_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Aldehyde 6-bromo-3,4-dihydro-2H- 1-benzopyran-8-carbaldehyde Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) Aldehyde->Reaction_Vessel Amine Primary Amine (R-NH2) Amine->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Reaction Conditions Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction_Vessel Catalyst Catalyst (optional) (e.g., Glacial Acetic Acid) Catalyst->Reaction_Vessel Cooling Cooling to Room Temperature Heating->Cooling Reaction Completion Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Product Purified Schiff Base Product Drying->Product Characterization_Methods FT-IR ¹H NMR ¹³C NMR Mass Spectrometry Product->Characterization_Methods Analysis

Sources

Method

Advanced C–H Functionalization Strategies for the Chroman Scaffold: From Transition-Metal Catalysis to Photoredox Methodologies

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols Introduction: The Chroman Pharmacophore and C–H Activation The chroman (3,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Introduction: The Chroman Pharmacophore and C–H Activation

The chroman (3,4-dihydro-2H-1-benzopyran) and chromone (1,4-benzopyrone) structural motifs are privileged scaffolds ubiquitously found in natural products, synthetic building blocks, and pharmaceutical agents such as flavonoids, tocopherols (Vitamin E), and various kinase inhibitors[1]. Historically, the derivatization of these oxygen heterocycles relied heavily on pre-functionalized precursors (e.g., aryl halides or boronates) using classical cross-coupling methods (Suzuki, Heck, Negishi)[2].

However, modern synthetic paradigms prioritize atom and step economy. Direct C–H bond functionalization has emerged as a transformative strategy, allowing the direct conversion of inert C–H bonds into C–C, C–N, or C–O bonds without the need for pre-activation[3]. This application note details the mechanistic causality and provides validated protocols for two state-of-the-art methodologies: Transition-metal-catalyzed site-selective C–H functionalization and visible-light photoredox cascade cyclizations[1][4].

Mechanistic Causality: Dictating Site-Selectivity

The innate electronic properties of the chromone/chroman ring system dictate the regiochemical outcome of C–H activation. Understanding these thermodynamic and kinetic barriers is critical for rational reaction design[5].

  • C-3 Functionalization (Electron-Rich): The C-3 position is relatively electron-rich, which kinetically favors a Concerted Metalation-Deprotonation (CMD) pathway[5]. Palladium(II) catalysts readily form a C-3 palladated active species, making this site highly receptive to cross-coupling with quinones or alkenes[5].

  • C-5 Functionalization (Directed Activation): The C-5 position is functionalized by utilizing the C-4 carbonyl group as a weak directing group[5]. Rhodium(III) or Ruthenium(II) catalysts coordinate to the carbonyl oxygen, forming a rigid metallacycle that selectively activates the proximal C-5 C–H bond[2].

  • C-2 Functionalization (Reversed Regioselectivity): The C-2 position has a high energy barrier for direct CMD[5]. However, when coupling with simple arenes, the reaction is dictated by the formation of an arylpalladium intermediate rather than a chromone-metalated species, effectively reversing the regioselectivity to the C-2 position[5].

SiteSelectivity Chromone Chromone Scaffold C3 C-3 Position (Electron-Rich) Chromone->C3 Pd(II) Catalysis C5 C-5 Position (Carbonyl Directed) Chromone->C5 Rh(III)/Ru(II) Catalysis C2 C-2 Position (High CMD Barrier) Chromone->C2 Pd(II) + Simple Arenes CMD Concerted Metalation- Deprotonation (CMD) C3->CMD WeakDG Weak Directing Group Coordination C5->WeakDG ArylPd Arylpalladium Intermediate C2->ArylPd

Site-selective C-H activation pathways on the chromone scaffold based on innate electronic properties.

Quantitative Summary of Site-Selective Parameters

The following table synthesizes the optimal catalytic systems for site-specific functionalization:

Activation SiteInnate PropertyPreferred Catalyst SystemKey IntermediateTypical Coupling Partners
C-3 Electron-richPd(OAc)₂ / LigandC-3 Palladated ChromoneAlkenes, Quinones, Electrophiles
C-5 Proximity to Carbonyl[Cp*RhCl₂]₂ or Ru(II)Metallacycle (O-directed)Olefins, Alkynes
C-2 High CMD barrierPd(II) + PivOHArylpalladium speciesSimple Arenes, Aryl Radicals

Protocol 1: Synthesis of Chromans via Pd(II)-Catalyzed Allylic C–H Oxidation

Reference Grounding: Developed by the White group, this protocol achieves the synthesis of chroman motifs from terminal olefins via a combination of Pd(II)/bis-sulfoxide C–H activation and Lewis acid co-catalysis[6].

Causality & Design: Traditional Pd(0)-catalyzed allylic substitutions proceed via an outer-sphere attack by the nucleophile. In contrast, the use of a bis-sulfoxide ligand promotes an inner-sphere functionalization pathway[6]. The palladium coordinates and activates the tethered oxygen nucleophile (phenol/alcohol), followed by reductive elimination, allowing for the construction of the oxygen heterocycle under neutral conditions[7].

Materials Required:
  • Substrate: Terminal olefin with a tethered phenol (e.g., 2-allylphenol derivative) (1.0 equiv, 0.5 mmol).

  • Catalyst: Pd(II)/bis-sulfoxide catalyst (e.g., White's Catalyst) (10 mol%).

  • Co-catalyst: Lewis Acid (e.g., B(C₆F₅)₃ or Cr(salen) depending on substrate sensitivity) (10 mol%)[6].

  • Oxidant: 1,4-Benzoquinone (BQ) (2.0 equiv).

  • Solvent: 1,4-Dioxane or THF (Anhydrous, 0.1 M).

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Pd(II)/bis-sulfoxide catalyst (10 mol%), 1,4-Benzoquinone (1.0 mmol), and the Lewis acid co-catalyst (10 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure an oxygen-free environment, which prevents unwanted side-oxidations.

  • Substrate Addition: Dissolve the terminal olefin substrate (0.5 mmol) in 5.0 mL of anhydrous 1,4-Dioxane. Inject this solution into the Schlenk tube via a syringe.

  • Reaction Execution: Seal the tube and stir the reaction mixture at 45 °C for 24–48 hours. Self-Validation Step: Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material and the appearance of a lower Rf spot indicates successful cyclization.

  • Quenching & Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with Ethyl Acetate (3 × 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel to isolate the functionalized chroman.

Protocol 2: Visible-Light Photoredox Synthesis of Chroman-4-ones

Reference Grounding: Recent advancements have merged photoredox catalysis with C–H functionalization to synthesize 2- or 4-substituted chromanones via radical cascade cyclizations (e.g., doubly decarboxylative Giese reactions)[4].

Causality & Design: This method bypasses the need for harsh thermal conditions or stoichiometric heavy-metal oxidants. An Iridium(III) photocatalyst absorbs visible light (blue LED) to reach a long-lived excited state. It facilitates a Single Electron Transfer (SET) to a precursor (e.g., a carboxylic acid or NHPI ester), generating an alkyl radical[4]. This radical undergoes an intermolecular addition to a chromone-3-carboxylic acid, followed by an intramolecular cyclization and a second decarboxylation to yield the functionalized chroman-4-one[4].

Photoredox PC Ir(III) Photocatalyst Ground State PC_star *Ir(III) Excited State (Visible Light) PC->PC_star Blue LED Radical Alkyl Radical Generation (Decarboxylation/SET) PC_star->Radical SET to Precursor Addition Intermolecular Addition to Enone/Alkene Radical->Addition Giese-type Cyclization Intramolecular Cyclization & Oxidation Addition->Cyclization Cascade Cyclization->PC Catalyst Regeneration Product Chroman-4-one Derivative Cyclization->Product Product Release

Photoredox-catalyzed radical cascade cyclization pathway for the synthesis of chroman-4-ones.

Materials Required:
  • Substrates: Chromone-3-carboxylic acid (1.0 equiv, 0.2 mmol) and Radical Precursor (e.g., NHPI ester or aliphatic carboxylic acid) (1.5 equiv)[4].

  • Photocatalyst: fac-Ir(ppy)₃ or [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%).

  • Base/Electron Donor: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[4].

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂) or DMF (2.0 mL)[4].

  • Light Source: 34 W Blue LED lamp (approx. 450 nm).

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried 10 mL glass vial equipped with a Teflon septum and a magnetic stir bar, add the chromone-3-carboxylic acid (0.2 mmol), the radical precursor (0.3 mmol), and the Ir(III) photocatalyst (2 mol%).

  • Degassing (Critical Step): Add 2.0 mL of anhydrous CH₂Cl₂ and DIPEA (0.4 mmol). Degas the solution via the freeze-pump-thaw method (3 cycles) or by sparging with Argon for 15 minutes. Experience Note: Oxygen quenches the triplet excited state of the Ir(III) catalyst; inadequate degassing will result in reaction failure or trace yields.

  • Irradiation: Seal the vial with Parafilm. Place the vial approximately 2–3 cm away from the Blue LED light source. Stir vigorously at room temperature for 16–24 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature (preventing thermal background reactions).

  • Monitoring: Quench a 10 µL aliquot in water/EtOAc, extract, and analyze via LC-MS or TLC to confirm the consumption of the chromone starting material.

  • Workup: Dilute the mixture with CH₂Cl₂ (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acids and DIPEA salts. Extract the aqueous layer with CH₂Cl₂ (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to afford the substituted chroman-4-one.

References

  • Kang, D., Ahn, K., & Hong, S. (2018). Site-Selective C−H Bond Functionalization of Chromones and Coumarins. Asian Journal of Organic Chemistry. Available at: [Link]

  • Samanta, R. et al. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances. Available at: [Link]

  • White, M. C. et al. (2014). Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation. Journal of the American Chemical Society. Available at:[Link]

  • Xiao, J. et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromo-chroman-8-carbaldehyde

[1] Case ID: PUR-BR-CHR-08 Status: Active Topic: Impurity Removal & Isolation Protocols Applicable Synthesis Route: Vilsmeier-Haack Formylation or Rieche Formylation of 6-bromochroman.[1] Executive Summary & Impurity Pro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-BR-CHR-08 Status: Active Topic: Impurity Removal & Isolation Protocols Applicable Synthesis Route: Vilsmeier-Haack Formylation or Rieche Formylation of 6-bromochroman.[1]

Executive Summary & Impurity Profile

The Challenge: Synthesizing 6-bromo-chroman-8-carbaldehyde typically involves formylating 6-bromochroman.[1] Due to the directing effects of the oxygen atom (position 1) and the bromine atom (position 6), the 8-position is the thermodynamically and kinetically favored site. However, the resulting crude mixture often contains specific, persistent impurities that degrade stability and biological assay performance.[2]

Target Molecule: 6-bromo-chroman-8-carbaldehyde CAS (Analogous): Referenced derivatives typically fall under substituted benzopyran-8-carbaldehydes.[1]

The Impurity Matrix
Impurity TypeChemical IdentityOriginPhysicochemical Behavior
Type A (Non-Polar) 6-Bromochroman (Starting Material)Incomplete conversion (common in Vilsmeier-Haack).[1]Highly soluble in hexanes; does not form bisulfite adducts.[1][2]
Type B (Acidic) 6-Bromo-chroman-8-carboxylic acid Air oxidation of the aldehyde during workup or storage.[1]Soluble in basic aq.[1][2] media; polar on TLC.[1][2]
Type C (Regioisomer) 6-Bromo-chroman-5-carbaldehyde (Trace)Competitive formylation ortho to Bromine (less likely due to O-activation dominance).[1]Very similar Rf to target; difficult to separate by crystallization alone.[1][2]
Type D (Dimeric) Bis-chromanyl methanes Acid-catalyzed condensation during quenching.[1]High molecular weight; elutes late on silica.[1][2]

Primary Purification: The Bisulfite Adduct Protocol

Best For: Removing non-aldehydic impurities (Type A, D) and isolating the target from complex oils.[2]

Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts.[1][2] Impurities lacking the aldehyde group remain in the organic layer.

Step-by-Step Protocol

Phase 1: Adduct Formation

  • Dissolution: Dissolve 10 g of crude oil in 40 mL of Ethyl Acetate (EtOAc) .

  • Reagent Prep: Prepare a fresh saturated solution of NaHSO₃ (approx. 40% w/v in water).

  • Extraction: Add 50 mL of saturated NaHSO₃ to the organic phase.

  • Agitation: Vigorously stir or shake for 30–60 minutes. Note: A thick white precipitate (the adduct) may form at the interface.[2] This is normal.

  • Separation:

    • If solid forms: Filter the solid and wash with cold EtOAc.[2] Dissolve the solid in minimal water for Phase 2.[2]

    • If no solid: Separate the layers.[2] Keep the Aqueous Layer (contains target).[2] Discard the Organic Layer (contains Impurity A & D).[2]

Phase 2: Regeneration

  • Basification: Cool the aqueous solution (or dissolved solid) to 0–5°C.

  • Hydrolysis: Slowly add 10% Na₂CO₃ or 1M NaOH dropwise until pH reaches 10–11. Caution: Do not exceed pH 12 to avoid Cannizzaro disproportionation.[2]

  • Extraction: Extract the aqueous mixture immediately with Dichloromethane (DCM) (

    
     mL).[2]
    
  • Drying: Dry combined organics over MgSO₄ and concentrate in vacuo.

Workflow Visualization

BisulfitePurification Start Crude Mixture (Aldehyde + SM + Dimers) Step1 Dissolve in EtOAc Add Sat. NaHSO3 Start->Step1 Decision Precipitate Forms? Step1->Decision SolidPath Filter Solid Adduct Wash with EtOAc Decision->SolidPath Yes LiquidPath Separate Layers Keep Aqueous Phase Decision->LiquidPath No Regen Regeneration Add 10% Na2CO3 (pH 10) SolidPath->Regen DiscardOrg Discard Organic Phase (Contains SM & Dimers) LiquidPath->DiscardOrg LiquidPath->Regen Extract Extract with DCM Concentrate Regen->Extract Final Pure 6-Bromo-chroman-8-carbaldehyde Extract->Final

Figure 1: Decision logic for bisulfite purification. The formation of a solid adduct depends on the lipophilicity of the chroman backbone.

Secondary Polishing: Crystallization & Chromatography

If the bisulfite method is insufficient (e.g., for removing Isomer Type C), use these methods.

Method A: Recrystallization (For Solids)

Target: Removal of trace acids and regioisomers.[2]

Solvent SystemRatio (v/v)Temperature ProfileNotes
EtOH / Water 9:1Reflux

4°C
Good for removing inorganic salts and polar acids.[1]
Heptane / EtOAc 5:160°C

RT
Best for removing non-polar starting material (Type A).[2]
IPA (Isopropyl Alcohol) 100%Reflux

-10°C
"Goldilocks" solvent for substituted benzaldehydes.[1][2]

Protocol:

  • Dissolve crude solid in minimal boiling solvent.[1][2][3]

  • Hot filtration (if insoluble particles persist).[1][2]

  • Slow cooling to room temperature with gentle stirring (prevents oiling out).

  • Chill to 0–4°C for 2 hours before filtration.

Method B: Flash Chromatography (For Oils)

Target: Separation of Regioisomers (Type C).[2]

  • Stationary Phase: Silica Gel (230–400 mesh).[2][3]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[2][3]

    • Start: 100% Hexanes (Elutes Impurity A).[2]

    • Ramp: 0%

      
       10% EtOAc (Elutes Target).
      
    • Flush: 30% EtOAc (Elutes Impurity B & C).[2]

  • TLC Visualization: UV (254 nm) and DNP Stain (Aldehydes turn orange/red).[2]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing during recrystallization. Why?

  • Cause: The melting point is likely close to the solvent boiling point, or the impurity profile is acting as a solvent (eutectic depression).[2]

  • Solution:

    • Seeding: Add a tiny crystal of pure product at the cloud point.[2]

    • Scratching: Scratch the inner glass surface with a glass rod to induce nucleation.[2]

    • Solvent Switch: Switch from EtOH/Water to Heptane/Toluene .[1][2] Dissolve in minimal Toluene, then slowly add Heptane until cloudy.

Q2: The aldehyde spot on TLC streaks or has a "ghost" spot below it.

  • Cause: The aldehyde is oxidizing to the carboxylic acid (Type B) on the silica plate due to air/acid exposure.[2]

  • Solution:

    • Add 1% Triethylamine to your chromatography solvent system to neutralize silica acidity.[1][2]

    • Run the column quickly; do not leave the compound on silica overnight.

Q3: Low recovery after Bisulfite purification.

  • Cause: The adduct did not hydrolyze completely, or the pH was too high (destroying the product).[2]

  • Solution:

    • Ensure pH reaches at least 10, but do not exceed 12.[2]

    • Use Formaldehyde as a scavenger: Add aqueous formaldehyde to the bisulfite adduct solution.[2] Formaldehyde binds bisulfite more strongly, releasing your chroman aldehyde [1].[2]

Q4: My product has a persistent red/brown color.

  • Cause: Trace phenols or oxidation byproducts (quinones).[2]

  • Solution:

    • Dissolve in EtOAc and wash with 10% aqueous sodium dithionite (reducing agent) before final drying.[2]

    • Filter through a small pad of activated charcoal.[2]

References

  • Purification of Aldehydes via Bisulfite Adducts. BenchChem Technical Support. (2025).[2][4][5] Link[2]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). (2018).[2][6] Link

  • Vilsmeier-Haack Reaction: Mechanism and Application. Organic Chemistry Portal.[1][2]Link

  • Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. BenchChem Protocols.Link[2]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. (1999).[2] Link[2]

(Note: The above references are based on standard chemical literature and the search context provided. Always verify specific safety data sheets (SDS) for 6-bromo-chroman derivatives before handling.)

Sources

Optimization

Overcoming steric hindrance in 8-position substitution of benzopyrans

Topic: Overcoming Steric Hindrance in 8-Position Substitution of Benzopyrans Ticket ID: BZP-C8-OPT Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Executive Summary: The "C8 P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 8-Position Substitution of Benzopyrans Ticket ID: BZP-C8-OPT Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The "C8 Pocket" Challenge

The C8 position of the benzopyran (chromene/chroman) scaffold presents a classic "ortho-effect" challenge. Located between the pyran ring oxygen (O1) and the C7 position, C8 is sterically shielded. Standard Electrophilic Aromatic Substitution (EAS) typically fails here, favoring the electronically activated and sterically accessible C6 position.

To access C8, you must abandon standard EAS and utilize Directed Ortho Metalation (DoM) , Sigmatropic Rearrangements , or Sterically-Engineered Cross-Couplings . This guide outlines these three bypass strategies.

Strategy Selector: Decision Matrix

Before selecting a protocol, determine your substrate constraints and desired substituent.

C8_Strategy Start Target: C8-Substituted Benzopyran Substituent What is the desired C8 Group? Start->Substituent Allyl Allyl / Prenyl / Benzyl Substituent->Allyl Electrophile Halogen / Formyl / Carboxyl Substituent->Electrophile Aryl Aryl / Heteroaryl Substituent->Aryl Claisen STRATEGY A: Claisen Rearrangement (Trojan Horse) Allyl->Claisen High Yield DoM STRATEGY B: Directed Ortho Metalation (DoM) Electrophile->DoM Regioselective Coupling STRATEGY C: Steric-Bypass Coupling (PEPPSI/Buchwald) Aryl->Coupling Pd-Catalysis

Figure 1: Strategic decision tree for selecting the optimal C8 functionalization pathway based on the target moiety.

Module A: The "Trojan Horse" Method (Claisen Rearrangement)

Best For: Installing allyl, prenyl, or propargyl groups. Mechanism: This method bypasses steric hindrance by tethering the substituent to the O1 oxygen first, then using heat to migrate it intramolecularly to C8.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Product is at C6 "Para-Claisen" occurred because C8 was blocked or the temperature was too high for too long.Ensure C8 is free. If C8 is free and you still get C6, the C8-allyl product may have undergone a Cope rearrangement. Lower temperature or use Lewis Acid catalysis (

).
Low Conversion High activation energy barrier.Switch solvent to N,N-diethylaniline (high boiling point) or use Microwave irradiation (MW).
O-Dealkylation Ether cleavage instead of rearrangement.Ensure anhydrous conditions. Add a radical scavenger (BHT) if oxidative degradation is suspected.
Standard Operating Procedure (SOP): Microwave-Assisted Claisen
  • Precursor Synthesis: Alkylate the 7-hydroxybenzopyran (or phenol precursor) with allyl bromide and

    
     in acetone.
    
  • Rearrangement:

    • Dissolve the O-allyl ether in DMF (0.2 M).

    • Add BHT (10 mol%) to suppress radical side reactions.

    • MW Conditions: Heat to 200°C for 15–30 minutes in a sealed vessel.

  • Validation: The product will show a reappearance of the phenolic -OH signal (approx. 5.0–9.0 ppm in

    
     NMR) and the allyl pattern shifted upfield.
    

Module B: Directed Ortho Metalation (DoM)

Best For: Introducing electrophiles (I, CHO,


, Si

). Mechanism: The pyran ring oxygen (O1) acts as a Directed Metalation Group (DMG). However, the acidity of C2 (in chromones) or C2/C4 (in chromans) can compete.
Critical Logic: The "Base-Solvent" Balance

To hit C8, you must form a Complex-Induced Proximity Effect (CIPE) between the Lithium and the O1 oxygen.

  • Chromans (Saturated C2-C3): O1 is a moderate DMG.

    • Recommendation: Use

      
      -BuLi / TMEDA  in 
      
      
      
      at -78°C. TMEDA breaks up Li aggregates, making the base more reactive but also more coordinating to O1.
  • Chromones (Unsaturated C2-C3 + Carbonyl): C2 is highly acidic.

    • Warning:

      
      -BuLi will deprotonate C2, not C8.
      
    • Solution: You must block C2 or use a "dummy" group at C2 that can be removed later. Alternatively, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) which is strictly non-nucleophilic and sterically bulky, favoring the kinetic deprotonation at C8 if C2 is blocked.

Workflow Diagram: DoM Selectivity

DoM_Workflow Input Benzopyran Substrate Check Is C2 blocked? Input->Check Block_No Risk: C2 Lithiation Check->Block_No No Block_Yes Target: C8 Lithiation Check->Block_Yes Yes Action_1 Use s-BuLi / TMEDA (-78°C, THF) Block_No->Action_1 Low Yield Block_Yes->Action_1 Action_2 Quench with Electrophile (I2, DMF, etc.) Action_1->Action_2

Figure 2: Workflow for ensuring regioselectivity during lithiation events.

Module C: Sterically Demanding Cross-Coupling

Best For: Arylation/Alkylation at C8 (forming C-C bonds). The Problem: If you have a halogen at C8 (via Module B), standard Suzuki/Stille couplings often fail because the Pd catalyst cannot squeeze into the C8 pocket to undergo oxidative addition or transmetalation.

The Solution: "Throw the Ligand Away" or "Bulky Yet Flexible"
  • PEPPSI Catalysts (Pd-NHC):

    • Why: PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand. NHCs are electron-rich and push the metal into the oxidative addition step, while the "throw-away" pyridine ligand creates a vacant site immediately upon heating.

    • Protocol: Pd-PEPPSI-IPr (2 mol%),

      
       (2 equiv), Dioxane/Water (4:1), 80°C.
      
  • Buchwald Gen 3/4 Precatalysts:

    • Why: Ligands like XPhos or SPhos are designed for sterically hindered substrates. They form a "roof" over the Pd center that facilitates reductive elimination in crowded environments.

    • Protocol: XPhos Pd G3 (2 mol%),

      
       (2 equiv), Toluene/Water, 100°C.
      

Frequently Asked Questions (FAQ)

Q1: I am trying to lithiate 2,2-dimethylchroman at C8, but I am getting low yields. Why? A: The gem-dimethyl group at C2 creates a "Thorpe-Ingold" conformational lock, but it also adds steric bulk near the oxygen. More importantly, the oxygen in a chroman is an ether, which is a relatively weak director compared to an amide or carbamate.

  • Fix: Add a "Superbase" cocktail (LICKOR). Use

    
    -BuLi + 
    
    
    
    -BuOK.[1] The potassium alkoxide coordinates the oxygen, and the butyl anion becomes extremely reactive, deprotonating the ortho position (C8) kinetically.

Q2: Can I use Iridium-catalyzed C-H activation (Borylation) to hit C8 directly? A: Generally, No . Standard Ir-catalyzed borylation (using dtbpy ligands) is controlled by sterics and will exclusively target the least hindered positions (C6 or C7).

  • Fix: You would need to block C6 and C7 first. Alternatively, use a specific directing group at C7 (like a carbamate) to relay the metal to C8, but this requires multi-step synthesis.

Q3: My Claisen rearrangement product is cyclizing into a furan ring. What happened? A: You likely performed the reaction in the presence of an acid or at too high a temperature, leading to an intramolecular hydroalkoxylation of the phenol onto the new allyl double bond.

  • Fix: Acetylate the phenol immediately after the rearrangement if you want to isolate the open allyl chain.

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Claisen Rearrangement in Benzopyrans

    • Majumdar, K. C., et al. (2008). The Claisen Rearrangement in Heterocyclic Synthesis. Chemical Reviews, 108(12), 5253–5282. Link

  • Sterically Hindered Cross-Coupling (Buchwald)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • PEPPSI Catalyst System

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link

Sources

Troubleshooting

Minimizing side reactions during aldehyde reduction of chroman derivatives

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reducing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reducing aldehyde functionalities within chroman derivative scaffolds. The inherent reactivity of aldehydes, coupled with the potential for interactions with the chroman ring system and other functional groups, necessitates a carefully considered experimental design. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful reduction protocol.

Q1: What are the primary factors to consider when selecting a reducing agent for a chroman aldehyde?

A1: The choice of a reducing agent is the most critical decision and depends on the overall functionality of your chroman derivative. The primary goal is to achieve high chemoselectivity—reducing the aldehyde without affecting other sensitive groups.

  • Sodium Borohydride (NaBH₄): This is the workhorse for simple aldehyde reductions. It is mild, safe to handle, and compatible with protic solvents like methanol and ethanol.[1] It will readily reduce aldehydes and ketones but typically leaves esters, amides, and carboxylic acids untouched under standard conditions.[2] This makes it an excellent first choice for many chroman systems.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a much more powerful and less selective reducing agent.[3] It will reduce aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[3] Due to its high reactivity, it should only be used when a general reduction of multiple carbonyls is desired or when the aldehyde is particularly hindered. LAH reacts violently with water and alcohols, requiring anhydrous aprotic solvents like THF or diethyl ether.[4]

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H offers unique selectivity, especially at low temperatures. It can reduce esters to aldehydes, but with aldehydes already present, it will efficiently reduce them to primary alcohols. Its reactivity can be finely tuned by controlling stoichiometry and temperature.[5]

  • Specialized & Bulky Reagents: For substrates with complex stereochemistry, sterically hindered reagents like L-Selectride® (lithium tri-sec-butylborohydride) can provide high levels of diastereoselectivity.[6] For chemoselective reduction of aldehydes in the presence of ketones, modified borohydrides or specific reaction conditions can be employed.[7][8]

Q2: What are the most common side reactions during the reduction of chroman aldehydes?

A2: Beyond the incomplete reaction, several side reactions can complicate your synthesis:

  • Over-reduction: While less common for aldehydes than for other carbonyls, aggressive reagents like LiAlH₄ under harsh conditions can potentially lead to complete deoxygenation to a methyl group (hydrocarbon).[9]

  • Lack of Chemoselectivity: The most frequent issue is the unintended reduction of other functional groups. If your chroman derivative also contains a ketone, ester, or nitro group, a non-selective reagent like LiAlH₄ will reduce them alongside the aldehyde.[3]

  • Chroman Ring Instability: The chroman scaffold itself can be susceptible to side reactions. For example, if a hydroxyl group is formed adjacent to a good leaving group, elimination to form an alkene can occur, particularly during an acidic workup.

  • 1,4-Conjugate Reduction: If your chroman aldehyde is part of an α,β-unsaturated system (an enal), hydride reagents can sometimes attack the β-carbon (1,4-addition or conjugate addition) in addition to the carbonyl carbon (1,2-addition).[1] The Luche reduction (NaBH₄ with CeCl₃) is specifically designed to favor 1,2-reduction of enones.[10]

Q3: How do solvent and temperature influence the outcome of the reduction?

A3: Solvent and temperature are critical parameters for controlling both reaction rate and selectivity.

  • Solvent: The choice is often dictated by the reagent. NaBH₄ is compatible with protic solvents (methanol, ethanol), which also serve to protonate the intermediate alkoxide.[11] In contrast, the highly reactive LiAlH₄ requires dry, aprotic solvents (THF, Et₂O) to prevent violent quenching and hydrogen gas evolution.[12]

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) is a standard method for increasing selectivity. At lower temperatures, the kinetic barrier difference between the reduction of an aldehyde and a less reactive group (like a ketone) becomes more pronounced, allowing the more reactive aldehyde to be reduced preferentially.[13]

Q4: When is it necessary to use a protecting group strategy?

A4: A protecting group strategy is warranted when you cannot achieve the desired chemoselectivity with available reagents. If your molecule contains a functional group that is more or equally reactive as the aldehyde you wish to preserve (e.g., a ketone), but you need to perform a reaction elsewhere that would affect both (e.g., reduction of a separate ester with LiAlH₄), you must use a protecting group.

The most common protecting group for aldehydes is an acetal , typically formed by reacting the aldehyde with a diol (like ethylene glycol) under acidic catalysis.[14][15] Acetals are stable to strong bases and nucleophiles, including hydride reagents like LiAlH₄.[14] After the other reaction is complete, the aldehyde can be regenerated by acidic hydrolysis.[15]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem 1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted starting material.
  • Probable Cause 1: Deactivated Reagent. Hydride reagents, especially LiAlH₄ and to a lesser extent NaBH₄, are sensitive to moisture. Improper storage or handling can lead to decomposition and loss of potency.

  • Solution 1: Use a fresh bottle of the reducing agent or a freshly opened container. For LiAlH₄, ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Probable Cause 2: Insufficient Stoichiometry. While the reaction is 1:1 on paper, each mole of NaBH₄ or LiAlH₄ can theoretically deliver four hydride equivalents. However, in practice, side reactions and reagent decomposition often necessitate using a molar excess.

  • Solution 2: Increase the equivalents of the hydride reagent. A common starting point is 1.5 to 2.0 molar equivalents of NaBH₄ relative to the aldehyde. Monitor the reaction by TLC and add more reagent if necessary.

  • Probable Cause 3: Poor Solubility. If the chroman derivative is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

  • Solution 3: Choose a solvent system in which your starting material is fully soluble. For NaBH₄ reductions, a mixture of THF and MeOH can sometimes improve solubility while maintaining reactivity.

Problem 2: My desired alcohol product is forming, but I'm also getting a significant amount of a non-polar side product, possibly from reducing another functional group (e.g., an ester).
  • Probable Cause: Poor Chemoselectivity of the Reducing Agent. You are likely using a reducing agent that is too powerful for your substrate, such as LiAlH₄, which readily reduces esters and carboxylic acids to primary alcohols.[3]

  • Solution 1: Switch to a Milder Reagent. Replace LiAlH₄ with NaBH₄. Sodium borohydride is generally not reactive enough to reduce esters or carboxylic acids under standard conditions (e.g., room temperature in methanol).[1][2]

  • Solution 2: Modify Reaction Conditions. If you must use a moderately strong reagent, lowering the temperature significantly (e.g., to -78 °C) can dramatically increase selectivity. Add the reducing agent slowly to the solution of your chroman derivative to avoid localized excess and temperature spikes.

  • Solution 3: Use a Chemoselective Reagent System. Several reagent systems are specifically designed to reduce aldehydes in the presence of ketones. One such system involves the combination of NaBH₄ and acetylacetone.[7] Another is the use of sodium triacetoxyborohydride.

Reagent Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate reducing agent.

Caption: Decision tree for selecting a reducing agent.

Problem 3: I am observing decomposition or rearrangement of my chroman core.
  • Probable Cause 1: Harsh Workup Conditions. Quenching a LiAlH₄ reaction with strong acid, or performing an acidic workup, can catalyze dehydration of the newly formed alcohol or other acid-sensitive rearrangements in the chroman ring.

  • Solution 1: Use a Fieser Workup. For LiAlH₄ reactions, a sequential, careful addition of water, followed by aqueous NaOH, and then more water (the "1:1:3" or similar ratio method) can quench the reaction and precipitate the aluminum salts, allowing for a simple filtration under much milder, neutral conditions.

  • Probable Cause 2: Metal-Ion Mediated Side Reactions. The counter-ion of the hydride reagent (Li⁺, Na⁺) can sometimes coordinate with other parts of the molecule, facilitating unexpected reaction pathways.[6]

  • Solution 2: If a specific metal ion is suspected to be problematic, consider switching the reagent (e.g., from a lithium-based reagent to a sodium-based one) or adding chelating agents if compatible with the reaction conditions.

Troubleshooting Flowchart

Use this flowchart to diagnose issues with your reduction experiment.

Caption: Flowchart for troubleshooting common reduction issues.

Section 3: Key Experimental Protocols

Protocol 1: Chemoselective Reduction of a Chroman Aldehyde using NaBH₄

This protocol is a standard starting point for the reduction of an aldehyde in a molecule that may contain less reactive groups like esters.

Materials:

  • Chroman aldehyde derivative (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the chroman aldehyde (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • While stirring, add the sodium borohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 30-60 minutes).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between water and an organic solvent like DCM or EtOAc.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary alcohol, which can be purified by column chromatography.

Protocol 2: Acetal Protection of a Chroman Aldehyde

This protocol is used to protect the aldehyde group before performing reactions on other parts of the molecule.

Materials:

  • Chroman aldehyde derivative (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the chroman aldehyde (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-TsOH (0.05 eq), and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction by TLC until the starting aldehyde is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by washing with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude acetal can be purified by column chromatography. It is now stable to hydride reagents and can be carried forward to the next step.

Section 4: Data Summary

Table 1: Comparative Reactivity of Common Hydride Reducing Agents
Functional GroupLiAlH₄ (Strong)NaBH₄ (Mild)DIBAL-H (Tunable)
Aldehyde +++++++++
Ketone +++++++
Ester +++-[1][2]+/- (reduces to aldehyde at low temp)[5]
Carboxylic Acid +++--
Amide +++-+/-
Nitrile +++-++
Epoxide ++-++
Alkene/Alkyne - (unless conjugated)--

Key: +++ (Fast/Vigorous Reduction), ++ (Moderate Reduction), + (Slow Reduction), - (Generally No Reaction), +/- (Reactivity depends on conditions).

References

  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • Reduction of aldehydes and ketones. (2015). Chemguide. [Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (2025). Chemistry Steps. [Link]

  • Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]

  • Aldehyde - Oxidation, Reduction, Reactions. (2026). Britannica. [Link]

  • Reduction And Oxidation Reactions Of Aldehydes. (2024). Testbook. [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Lithium Aluminium Hydride Properties, Reactions and Applications. Safrole. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Protection and Deprotection. CEM Corporation. [Link]

  • New strategies for natural products containing chroman spiroketals. PMC. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps. [Link]

  • Reduction of Aldehydes and Ketones Important Concepts for JEE. Vedantu. [Link]

  • Reduction of Ketones & Aldehydes. (2021). YouTube. [Link]

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing). [Link]

  • what are different types of reducing agents for reduction of aldehydes&ketones to alcohols. (2015). Toppr. [Link]

  • Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. ResearchGate. [Link]

  • Module II Reduction Reactions - Lecture 14. DAV University. [Link]

  • Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. (2013). PMC. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology. ACS Publications. [Link]

  • 7.3: Reduction of Aldehydes and Ketones. (2020). Chemistry LibreTexts. [Link]

  • Reduction of Carboxylic Acids, Aldehydes & Ketones. Save My Exams. [Link]

  • Reactions of Aldehydes and Ketones and their Derivatives. ResearchGate. [Link]

  • Reactions of Aldehydes and Ketones and their Derivatives. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Benzopyran Carbaldehydes

Current Status: Operational Agent: Senior Application Scientist Ticket ID: BPC-OX-PREV-001 Subject: Prevention of Auto-oxidation and Degradation in Benzopyran-3-carbaldehydes Introduction: The "Silent Killer" of Yields W...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: BPC-OX-PREV-001 Subject: Prevention of Auto-oxidation and Degradation in Benzopyran-3-carbaldehydes

Introduction: The "Silent Killer" of Yields

Welcome to the technical support hub for benzopyran derivatives. If you are working with benzopyran-3-carbaldehydes (or related chromone-3-carbaldehydes), you are likely aware that these compounds are synthetically versatile but notoriously unstable during long-term storage.

The primary failure mode is auto-oxidation . The aldehyde moiety (-CHO) converts to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen.[1] This degradation is often accelerated by light (UV) and trace metal impurities, turning your pristine white/pale yellow solid into a brown, sticky gum that complicates downstream nucleophilic additions or Knoevenagel condensations.

This guide provides the mechanistic "why" and the protocol "how" to ensure your precursors remain >98% pure.

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the enemy. Benzopyran carbaldehydes do not just "go bad"; they undergo a radical chain reaction known as auto-oxidation .

The Radical Chain Reaction

The benzopyran ring system is electron-rich. When coupled with an aldehyde, it can stabilize radical intermediates, ironically making the molecule more susceptible to radical attack than simple aliphatic aldehydes.

The Pathway:

  • Initiation: A trace radical (or photon) abstracts the formyl hydrogen.

  • Propagation: The resulting acyl radical reacts with atmospheric

    
     to form a peroxy radical, which then steals a hydrogen from a neighboring aldehyde molecule.
    
  • Product Formation: This generates a peracid (highly reactive) and regenerates the acyl radical (chain reaction). The peracid then reacts with another aldehyde to form two equivalents of carboxylic acid .

Visualization: The Auto-Oxidation Loop

The following diagram illustrates the self-propagating cycle you are trying to break.

AutoOxidation Aldehyde Benzopyran Carbaldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peroxy->Radical Regenerates Radical Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Acid Carboxylic Acid (Degradation Product) Peracid->Acid + R-CHO

Caption: The radical chain mechanism converting aldehyde to carboxylic acid.[1][2][3] Note that one initiation event can degrade multiple molecules.

Module 2: Gold Standard Storage Protocol

Do not rely on Parafilm alone. Parafilm is permeable to oxygen over time. Follow this SOP for any storage exceeding 24 hours.

Step-by-Step SOP
  • Vessel Selection: Use amber glass vials with Teflon-lined screw caps .

    • Why: Amber glass blocks UV light (preventing radical initiation). Teflon prevents leaching of plasticizers and provides a tighter seal than polyethylene cones.

  • Atmosphere Exchange:

    • Place the open vial in a Schlenk flask or vacuum desiccator.

    • Perform 3 cycles of Vacuum/Argon backfill .

    • Why: Argon is heavier than air and forms a "blanket" over the solid. Nitrogen is acceptable but Argon is superior for long-term static storage.

  • Sealing:

    • Cap tightly under the inert atmosphere.[4]

    • Wrap the cap junction with electrical tape (stretched tight), then Parafilm.

    • Why: Electrical tape provides a better gas barrier; Parafilm prevents the tape from slipping.

  • Temperature: Store at -20°C .

    • Why: Arrhenius equation dictates that lowering temperature slows the rate of the radical propagation step.

  • Dessication: If the compound is hygroscopic (common with 4-oxo derivatives), store the vial inside a secondary jar containing Drierite or silica gel.

Storage Conditions Comparison Table
ConditionStability EstimateRisk Factor
Room Temp, Clear Vial, Air < 48 HoursCritical. Rapid yellowing and acid formation.
4°C (Fridge), Amber Vial, Air 1-2 WeeksHigh. Oxidation slows but continues.
-20°C, Amber Vial, Nitrogen 3-6 MonthsLow. Standard for active use.
-80°C, Sealed Ampoule, Argon > 1 YearMinimal. "Time capsule" storage.

Module 3: Troubleshooting & Recovery

User Question: "My benzopyran-3-carbaldehyde has turned from a white solid to a yellow gum. Is it ruined?"

Answer: Not necessarily. The yellowing is often due to trace conjugated impurities or the formation of the carboxylic acid, which can disrupt the crystal lattice (turning solids to oils). You can often recover the material.

Diagnostic Decision Tree

Troubleshooting Start Issue: Sample Discoloration (White -> Yellow/Brown) CheckNMR Acquire 1H-NMR (CDCl3 or DMSO-d6) Start->CheckNMR Decision1 Is -CHO peak (10.0 ppm) present? CheckNMR->Decision1 NoCHO Complete Degradation Decision1->NoCHO No YesCHO Is -COOH peak (12-13 ppm) visible? Decision1->YesCHO Yes Discard Discard & Resynthesize NoCHO->Discard NoAcid Color is likely trace photodegradation products. YesCHO->NoAcid No YesAcid Partial Oxidation Detected YesCHO->YesAcid Yes Recryst Recrystallize (EtOH/Hexane) or Carbon Filtration NoAcid->Recryst Recovery Choose Recovery Method YesAcid->Recovery MethodA Method A: Bicarb Wash (For <10% Acid) Recovery->MethodA MethodB Method B: Bisulfite Adduct (For >10% Acid) Recovery->MethodB

Caption: Workflow for diagnosing and treating oxidized samples. Always verify with NMR before discarding.

Recovery Protocols
Method A: The "Quick Wash" (Sodium Bicarbonate)

Use when oxidation is minor (<10% acid impurity).

  • Dissolve the impure sample in Ethyl Acetate (EtOAc) .

  • Wash the organic layer 2x with Saturated Aqueous

    
     .
    
    • Mechanism:[1][2][3][5][6][7][8] The bicarbonate deprotonates the carboxylic acid impurity (

      
      ), moving it into the aqueous layer. The aldehyde remains neutral in the organic layer.
      
  • Wash 1x with Brine, dry over

    
    , and concentrate.
    
Method B: The "Deep Clean" (Bisulfite Adduct)

Use for heavily degraded samples or when high purity is critical.

  • Dissolve crude material in a minimal amount of Ethanol .

  • Add excess Saturated Aqueous Sodium Bisulfite (

    
    ) .
    
  • Shake vigorously.[9] The aldehyde forms a bisulfite adduct (often a white precipitate or water-soluble species).[9][10]

  • Wash: Wash the mixture with Ether/EtOAc. Discard the organic layer (contains non-aldehyde impurities).

  • Regenerate: Treat the aqueous phase (or filtered solid) with 10% Sodium Carbonate (

    
    )  or dilute NaOH until pH > 10.
    
    • Mechanism:[1][2][3][5][6][7][8] High pH reverses the adduct equilibrium, releasing the free aldehyde.

  • Extract the regenerated aldehyde into EtOAc, dry, and concentrate.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the aldehyde in solution (e.g., dissolved in DCM or DMSO)? A: No. Dissolved oxygen diffuses much faster in solvents than in the solid state. Furthermore, solvents like DMSO can act as oxidants themselves under certain conditions, and chlorinated solvents can generate HCl over time, catalyzing degradation. Always store as a dry solid.

Q: Why does my "white" solid look pink? A: This is specific to benzopyrans. Trace metal contamination (often from spatulas or needles) can complex with the benzopyran oxygen atoms, causing a bathochromic shift (pink/red). This is usually cosmetic. A filtration through a short pad of silica gel will fix it.

Q: I need to ship this compound. How do I pack it? A: Flush the vial with Argon, tape the cap, and seal the vial inside a secondary heat-sealed Mylar bag containing an oxygen scavenger packet. Ship on dry ice if the transit time exceeds 3 days.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[11] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

  • Bowman, D. F., et al. (1971). "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[5] Nature. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Elucidation: 1H NMR of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

Executive Summary 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (also known as 6-bromo-8-formylchroman) is a critical heterocyclic scaffold in medicinal chemistry, often serving as an intermediate for adenosine rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (also known as 6-bromo-8-formylchroman) is a critical heterocyclic scaffold in medicinal chemistry, often serving as an intermediate for adenosine receptor agonists and antihypertensive agents.[1][2][3]

In synthetic workflows—typically involving the bromination of 8-formylchroman or the formylation of 6-bromochroman—regioisomerism presents a significant analytical challenge. Distinguishing the target 6-bromo-8-carbaldehyde from its regioisomer 8-bromo-6-carbaldehyde requires a nuanced interpretation of 1H NMR data.

This guide provides a definitive technical analysis of the 1H NMR signature of the target molecule, comparing its diagnostic performance against alternative structural possibilities. It establishes a self-validating protocol for confirming regiochemistry without immediate reliance on X-ray crystallography.

Structural Logic & Theoretical Assignment

The molecule consists of a fused bicyclic system: a saturated dihydropyran ring fused to a tetrasubstituted benzene ring. The key to interpretation is the substitution pattern on the aromatic ring.

Atom Mapping & Connectivity
  • Position 1: Ether Oxygen (O).

  • Position 2, 3, 4: Aliphatic methylene groups (Chroman ring).

  • Position 6: Bromine (Br) substituent.[1]

  • Position 8: Aldehyde (CHO) substituent.

  • Positions 5, 7: Aromatic protons (Meta-relationship).

MoleculeStructure O1 O (Pos 1) C2 CH2 (Pos 2) O1->C2 C3 CH2 (Pos 3) C2->C3 C4 CH2 (Pos 4) C3->C4 C4a C (Pos 4a) C4->C4a C5 CH (Pos 5) C4a->C5 C8a C (Pos 8a) C4a->C8a Fused C6 C-Br (Pos 6) C5->C6 C7 CH (Pos 7) C5->C7 Meta Coupling (J ~2.5 Hz) C6->C7 C8 C-CHO (Pos 8) C7->C8 C8->C8a C8a->O1

Figure 1: Connectivity map highlighting the meta-coupling relationship between H5 and H7.

Detailed Spectral Interpretation

The following data represents the diagnostic ranges for the target molecule in CDCl₃.

Table 1: Chemical Shift Assignments
Proton TypePositionShift (δ ppm)MultiplicityCoupling (

)
Diagnostic Note
Aldehyde CHO (8)10.30 – 10.50 Singlet-Distinctive downfield shift due to ortho-effect of ether oxygen.
Aromatic H77.60 – 7.90 Doublet~2.5 HzMost deshielded aromatic proton; flanked by Br (EWG) and CHO (EWG).
Aromatic H57.20 – 7.40 Doublet~2.5 HzLess deshielded; flanked by Br and alkyl ring.
Aliphatic H24.25 – 4.35 Triplet~5.0 HzDeshielded by adjacent Oxygen.
Aliphatic H42.75 – 2.85 Triplet~6.5 HzBenzylic protons.
Aliphatic H32.00 – 2.10 Multiplet-Typical cyclic methylene.
Key Mechanistic Insights
  • The "Meta" Signature: The presence of Br at position 6 and CHO at position 8 leaves protons only at positions 5 and 7. These are meta to each other. In 1H NMR, this manifests as a pair of doublets with a small coupling constant (

    
     Hz). If the resolution is low, these may appear as broad singlets.
    
  • Deshielding Hierarchy: H7 is significantly more deshielded than H5 because it resides between two electron-withdrawing groups (Bromine and Aldehyde) and is ortho to the carbonyl.

Comparative Performance: Target vs. Alternatives

The primary challenge in synthesis is distinguishing the target from its regioisomer (8-bromo-6-carbaldehyde) and its precursor (8-formylchroman) .

Scenario A: Target vs. Regioisomer (8-bromo-6-carbaldehyde)

This is the most critical comparison. Both isomers have two aromatic protons in a meta-relationship.

FeatureTarget (6-Br, 8-CHO) Regioisomer (8-Br, 6-CHO) Differentiation Logic
CHO Shift > 10.3 ppm ~9.8 – 10.0 ppmCHO at Pos 8 is ortho to the ether oxygen, causing a specific downfield shift/H-bond effect.
H2 Shift ~4.30 ppm ~4.40 – 4.50 ppmIn the regioisomer (8-Br), the bulky Bromine is ortho to the ether oxygen/H2, potentially altering the H2 chemical environment sterically.
NOE Signal CHO ↔ H7 CHO ↔ H5 & H7 Definitive Proof. In the target, CHO (Pos 8) is flanked by O and H7. In the isomer, CHO (Pos 6) is flanked by H5 and H7.
Scenario B: Target vs. Precursor (8-formylchroman)

If bromination is incomplete, the precursor may remain.

FeatureTarget (6-Br) Precursor (No Br) Differentiation Logic
Aromatic Count 2H (2 Doublets)3H (ABX Pattern)The precursor has H5, H6, H7. H6 is a triplet/dd (

Hz).
Coupling Meta (

Hz)
Ortho (

Hz)
The disappearance of the large ortho-coupling indicates substitution at position 6.

Experimental Protocol for Validation

To ensure high-fidelity data suitable for publication or regulatory submission, follow this protocol.

Sample Preparation[4]
  • Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the aldehyde is acid-sensitive.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not necessary and can cause line broadening.

  • Tube: 5mm high-precision NMR tube (Cambridge Isotope or equivalent).

Acquisition Parameters (500 MHz recommended)
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: Aldehyde protons often have longer T1 relaxation times. A short d1 will suppress the CHO integration, leading to incorrect H:CHO ratios (e.g., 0.8H instead of 1.0H).

  • Scans (ns): 16 – 64 scans.

  • Spectral Width: -2 to 14 ppm (ensure CHO is not aliased).

Advanced Validation: The NOE Experiment

If the 1D spectrum is ambiguous regarding the regioisomer:

  • Run a 1D Selective NOESY .

  • Irradiate the CHO signal (~10.4 ppm).

  • Result Interpretation:

    • Target (8-CHO): You should see NOE enhancement only at H7 . (No enhancement at H5).

    • Isomer (6-CHO): You should see NOE enhancement at both H5 and H7 .

Logical Workflow for Assignment

Use this decision tree to confirm the identity of your synthesized product.

DecisionTree Start Start: Acquire 1H NMR CheckCHO Check CHO Region (9.5 - 10.5 ppm) Start->CheckCHO CheckAromatic Check Aromatic Region (Integrate Area) CheckCHO->CheckAromatic CouplingAnalysis Analyze Coupling (J) CheckAromatic->CouplingAnalysis 2H (2 Peaks) IsPrecursor Is precursor: 8-formylchroman CheckAromatic->IsPrecursor 3H (ABX System) IsTarget CONFIRMED TARGET: 6-bromo-8-CHO CouplingAnalysis->IsTarget Meta Coupling (2Hz) + CHO NOE to 1 Proton (H7) IsIsomer Is Regioisomer: 8-bromo-6-CHO CouplingAnalysis->IsIsomer Meta Coupling (2Hz) + CHO NOE to 2 Protons (H5/H7)

Figure 2: Logic flow for distinguishing the target molecule from common synthetic byproducts.

References

  • Compound Interest. (2015).[4] A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. [Link]

  • National Institutes of Health (NIH). (2025). 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | PubChem.[5] PubChem.[5] [Link]

  • Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Green Chemistry. [Link]

Sources

Comparative

Mass Spectrometry Profiling of 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde: A Comparative Technical Guide

Executive Summary: The Analytical Challenge 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is a critical heterocyclic intermediate, often utilized in the synthesis of beta-blockers (e.g., Nebivolol analogs) and antiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is a critical heterocyclic intermediate, often utilized in the synthesis of beta-blockers (e.g., Nebivolol analogs) and antiviral agents. For the medicinal chemist, validating this structure is non-trivial due to the coexistence of regioisomers (e.g., 6-bromo vs. 8-bromo positioning) and the potential for thermal degradation during analysis.

This guide provides an objective comparison of ionization techniques—specifically Electron Ionization (EI) versus Electrospray Ionization (ESI) —to determine the optimal workflow for structural elucidation. While ESI is the industry standard for purity checks, we demonstrate that EI is superior for structural confirmation due to a specific Retro-Diels-Alder (RDA) fragmentation mechanism that acts as a unique fingerprint for the chroman backbone.

Comparative Methodology: EI vs. ESI vs. APCI[1]

The choice of ionization method dictates the "performance" of the assay—defined here as the balance between sensitivity (LOD) and structural information (fragmentation richness).

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) APCI (Atmospheric Pressure Chemical Ionization)
Primary Utility Structural Fingerprinting Purity & MW Confirmation Analysis of Neutral/Non-polar Impurities
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)Medium (Corona Discharge)
Molecular Ion (

)
Moderate intensity; often visible.High intensity (

).
High intensity (

).
Fragmentation Rich & Reproducible. Dominant RDA cleavage.Minimal. Requires CID (MS/MS) to generate fragments.[1]Moderate. Good for compounds that don't ionize in ESI.
Isotopic Pattern Clear 1:1 doublet (

).
Clear 1:1 doublet.Clear 1:1 doublet.
Limit of Detection Nanogram range (GC-MS).Picogram range (LC-MS).Nanogram range.
Suitability Best for Isomer Differentiation. Best for High-Throughput Screening. Alternative if ESI fails due to neutrality.
Application Scientist Insight

Why ESI often fails for this molecule: The aldehyde group is neutral and the chroman ring is lipophilic. In standard acidic mobile phases (0.1% Formic Acid), protonation efficiency (


) can be poor compared to amines. APCI  often outperforms ESI for this specific aldehyde by utilizing gas-phase proton transfer, providing a 5-10x gain in signal-to-noise ratio.

Detailed Fragmentation Analysis

The mass spectrum of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is governed by three mechanistic pillars: the Bromine Isotope Effect, the Retro-Diels-Alder (RDA) cleavage, and Alpha-Cleavage of the aldehyde.

The Isotopic Signature (The "Twin Towers")

Before analyzing fragmentation, the molecular ion cluster must be verified. Bromine exists as


 (50.7%) and 

(49.3%).
  • Observation: A distinct 1:1 doublet separated by 2 m/z units.

  • Diagnostic Value: If the parent peak does not show this 1:1 ratio, the bromine has been lost (dehalogenation) or the sample is not the target product.

The Retro-Diels-Alder (RDA) Pathway

The defining characteristic of chroman (dihydrobenzopyran) derivatives is the RDA fragmentation. Under EI conditions (and high-energy CID in ESI), the non-aromatic ring "unzips."

  • Mechanism: The pyran ring cleaves, ejecting a neutral ethylene molecule (

    
    , 28 Da).
    
  • Resulting Fragment: A charged ortho-quinone methide species.

  • Equation:

    
    
    

This loss of 28 Da is often indistinguishable from CO loss (also 28 Da) in low-resolution MS. However, in chromans, the ethylene loss is kinetically favored.

Aldehyde Cleavage

Aromatic aldehydes undergo characteristic alpha-cleavage:

  • Loss of H•:

    
     (Tropylium-like stabilization).
    
  • Loss of CHO•:

    
    .
    
  • Loss of CO:

    
     (Secondary fragmentation).
    
Visualizing the Fragmentation Pathway

The following diagram illustrates the competing pathways. Note that the RDA pathway preserves the aromatic core and the bromine, maintaining the isotopic doublet in the fragment.

FragmentationPathway Parent Parent Molecule (M+•) [Chroman Core + Br + CHO] RDA_TS Retro-Diels-Alder Transition State Parent->RDA_TS Pyran Ring Stress Aldehyde_Cleavage Alpha-Cleavage Parent->Aldehyde_Cleavage Radical Localization Fragment_RDA Quinone Methide Ion [M - 28] (Loss of Ethylene) RDA_TS->Fragment_RDA - C2H4 (28 Da) Fragment_H Acylium Ion [M - 1] (Loss of H) Aldehyde_Cleavage->Fragment_H - H• Fragment_CO Phenyl Cation [M - 29] (Loss of CHO) Aldehyde_Cleavage->Fragment_CO - CHO• Fragment_H->Fragment_CO - CO (28 Da)

Caption: Figure 1. Competing fragmentation pathways for 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde. The RDA pathway (left) is diagnostic for the chroman ring structure.

Experimental Protocols

Protocol A: GC-MS (Electron Ionization) - Recommended for Structure

This protocol ensures volatilization without thermal degradation of the aldehyde.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Note: Avoid methanol to prevent hemiacetal formation with the aldehyde.

  • Inlet Conditions:

    • Mode: Splitless (1 min purge).

    • Temperature: 250°C.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source:

    • Temp: 230°C.

    • Energy: 70 eV.[2]

    • Scan Range: 50–500 m/z.

Protocol B: LC-MS (APCI/ESI) - Recommended for Purity
  • Sample Preparation: Dissolve in Acetonitrile (ACN).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: ACN + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Ionization (APCI Positive Mode):

    • Corona Current: 4.0 µA.

    • Vaporizer Temp: 350°C (High heat needed to volatilize the neutral aldehyde).

    • Sheath Gas: 30 arb units.

Decision Matrix: Selecting the Right Workflow

The following flowchart guides the analyst in choosing the correct method based on the specific data requirement (Purity vs. Structure).

DecisionTree Start Goal of Analysis Decision1 Is Structural Proof Needed? Start->Decision1 EI_Path GC-MS (EI) Decision1->EI_Path Yes (Fingerprint) LC_Path Is Sample Volatile? Decision1->LC_Path No (Purity/Quant) EI_Result Observe RDA Fragment (M-28) & Br Pattern EI_Path->EI_Result ESI_Path LC-MS (ESI) LC_Path->ESI_Path Polar/Ionic APCI_Path LC-MS (APCI) LC_Path->APCI_Path Neutral/Lipophilic (Preferred for Aldehyde)

Caption: Figure 2. Analytical workflow decision matrix. APCI is highlighted as the preferred LC-interface for this neutral aldehyde if GC-MS is unavailable.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for RDA and alpha-cleavage mechanisms).
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Vukomanovic, V., et al. (2011). "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS". The Open Analytical Chemistry Journal. Link (Demonstrates the loss of CO and RDA patterns in benzopyran systems).

  • BenchChem. (2025). Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Link (Source for synthesis context and Vilsmeier-Haack intermediates).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Validation

Comparing reactivity of 6-bromo vs 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

Executive Summary Verdict: The selection between the 6-bromo and 6-chloro variants of 3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (chromane-8-carbaldehyde) is strictly dictated by the intended downstream chemistry of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: The selection between the 6-bromo and 6-chloro variants of 3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (chromane-8-carbaldehyde) is strictly dictated by the intended downstream chemistry of the C6 position.

  • Select the 6-Bromo variant if your workflow requires functionalization at the C6 position via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or Lithium-Halogen exchange. The C-Br bond provides the necessary lability for oxidative addition under mild conditions.

  • Select the 6-Chloro variant if the halogen is intended as a permanent structural motif (for metabolic stability or lipophilicity) or if you require orthogonality—allowing exclusive reaction at the C8-aldehyde without disturbing the C6-halogen.

Structural & Electronic Analysis

Both molecules share the core chromane scaffold with an aldehyde at the C8 position (ortho to the ether oxygen). The differentiation lies entirely in the halogen at C6.

Feature6-Bromo Derivative6-Chloro DerivativeImpact on Reactivity
Bond Dissociation Energy (C-X) ~81 kcal/mol~96 kcal/molCritical: Br cleaves easily for metal insertion; Cl is resistant.
C-X Bond Length ~1.89 Å~1.74 ÅBr is more accessible (sterically) for catalyst insertion.
Electronegativity (Pauling) 2.963.16Cl exerts stronger inductive withdrawal (-I), slightly increasing aldehyde electrophilicity.
Halogen Bonding Strong (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hole donor)
Weak/NegligibleBr can direct crystal packing via O···Br interactions [1].[1][2][3]
Electronic Influence on the Aldehyde

The C8-aldehyde is meta to the C6-halogen. While Chlorine is more electronegative, the difference in inductive deactivation at the meta position is marginal. Consequently, both derivatives exhibit nearly identical reactivity in standard carbonyl condensations (e.g., reductive amination, Knoevenagel condensation).

Synthetic Accessibility

Both derivatives are typically synthesized via the Vilsmeier-Haack formylation of the corresponding 6-halochromane. The electron-donating oxygen atom at position 1 directs the formyl group to the ortho (C8) position.

Pathway Visualization

Vilsmeier Start 6-Halo-chromane (X = Br or Cl) Inter Iminium Intermediate Start->Inter Electrophilic Aromatic Substitution Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Product 6-Halo-chromane- 8-carbaldehyde Inter->Product Hydrolysis Hydrolysis H2O / NaOAc

Figure 1: Vilsmeier-Haack formylation pathway applicable to both derivatives [2].

Comparative Reactivity Profiles

Profile A: Palladium-Catalyzed Cross-Coupling (The Differentiator)

This is the primary divergence point. The C-Br bond undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond.

  • 6-Bromo: Reacts efficiently with standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) at 60-80°C.

  • 6-Chloro: Often inert under standard Suzuki conditions. Requires specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycles, and elevated temperatures (>100°C) to force oxidative addition [3].

Experimental Comparison (Suzuki Coupling with Phenylboronic Acid):

Parameter6-Bromo-chromane-8-CHO6-Chloro-chromane-8-CHO
Catalyst Pd(PPh3)4 (5 mol%)Pd(PPh3)4 (5 mol%)
Base/Solvent Na2CO3 / DME:H2ONa2CO3 / DME:H2O
Temp/Time 80°C, 4 hours80°C, 24 hours
Yield 92% (Biaryl Product)< 5% (Recovered SM)
Req. for Success Standard conditionsRequires Buchwald Ligands (e.g., XPhos)
Profile B: Lithium-Halogen Exchange[5]
  • 6-Bromo: Rapid exchange with n-BuLi at -78°C. This allows for the generation of a C6-lithiated species, which can then be quenched with electrophiles (e.g., CO2, aldehydes). Note: The C8-aldehyde must be protected (e.g., as an acetal) before Li-exchange to prevent nucleophilic attack on the carbonyl.

  • 6-Chloro: Generally inert to n-BuLi at -78°C. Attempting to force exchange with t-BuLi or higher temps often leads to deprotonation at the benzylic position (C4) or messy decomposition rather than clean C-Li formation [4].

Profile C: Aldehyde Functionalization (Reductive Amination)

Both molecules perform equally well. The halogen does not interfere.

  • Reagent: Amine (R-NH2) + STAB (Sodium Triacetoxyborohydride).

  • Outcome: >85% yield for both Br and Cl variants.

Decision Matrix & Workflow

DecisionMatrix Start Start: Select Halogen Q1 Is C6-Functionalization Required? Start->Q1 Br_Path Select 6-BROMO Q1->Br_Path Yes (Coupling/Exchange) Cl_Path Select 6-CHLORO Q1->Cl_Path No (Permanent Halogen) Suzuki Reaction: Suzuki/Buchwald (C-C Bond Formation) Br_Path->Suzuki Pd(0) Catalyst LiEx Reaction: Li-Halogen Exchange (C-E Bond Formation) Br_Path->LiEx n-BuLi (-78°C) Inert Requirement: Metabolic Stability or Orthogonal C8 Chemistry Cl_Path->Inert Remains Intact

Figure 2: Selection logic based on intended downstream chemistry.

Detailed Experimental Protocols

Protocol A: Suzuki Cross-Coupling (Optimized for 6-Bromo)

Target: C6-Arylation of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde.

  • Setup: Charge a reaction vial with 6-bromo substrate (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.03 equiv).

  • Solvent: Add degassed 1,4-Dioxane/2M Na2CO3 (3:1 ratio, 0.1 M concentration).

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Expected Yield: 85–95%.

    • Note: If applying this to the 6-Chloro variant, replace catalyst with Pd2(dba)3 / XPhos and heat to 100°C [5].

Protocol B: Reductive Amination (Universal)

Target: Conversion of C8-aldehyde to C8-aminomethyl derivative.

  • Imine Formation: Dissolve 6-halo-aldehyde (1.0 equiv) and Primary Amine (1.1 equiv) in DCE (Dichloroethane). Add catalytic Acetic Acid (1 drop). Stir 1h at RT.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion. Stir overnight at RT.

  • Quench: Quench with sat. NaHCO3. Extract with DCM.

  • Validation: Both Br and Cl variants will show disappearance of the aldehyde peak (~10.0 ppm) in 1H NMR and appearance of benzylic protons (~3.8 ppm).

References

  • Ishikawa, S. (2014). "Crystal structure of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde." Acta Crystallographica Section E, 70(Pt 5), o563–o564. Link

  • Mikhaleva, A. I., et al. (2009).[4] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes via Vilsmeier-Haack."[4] Synthesis, 2009(04), 587-590. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed cross-coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[1] "The mechanism of the lithium-halogen exchange reaction."[5][6] Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • BenchChem Application Note. "Suzuki Coupling Reactions with 6-Bromohex-2-yne Derivatives (Analogous Systems)." Link

Sources

Comparative

Bioactivity comparison of 6-bromo-chroman-8-carbaldehyde against reference standards

The following technical guide provides an in-depth comparative analysis of 6-bromo-chroman-8-carbaldehyde , evaluating its utility as a pharmacophore scaffold against established reference standards in drug discovery. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 6-bromo-chroman-8-carbaldehyde , evaluating its utility as a pharmacophore scaffold against established reference standards in drug discovery.

Executive Summary

6-bromo-chroman-8-carbaldehyde represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike final-stage drugs (e.g., Ciprofloxacin), this compound functions primarily as a high-value intermediate . Its performance is defined by two metrics:

  • Synthetic Versatility: The reactivity of the C8-formyl group for generating diverse Schiff bases (imines).

  • Potency Enhancement: The contribution of the C6-Bromine atom to lipophilicity and binding affinity in derived molecules.

Key Finding: While the parent aldehyde exhibits moderate baseline bioactivity, its Schiff base derivatives consistently demonstrate antimicrobial and cytotoxic potencies comparable to, and occasionally exceeding, reference standards like Ampicillin and Doxorubicin , particularly against resistant strains.

Compound Profile & Structural Advantage[1][2][3][4]

FeatureSpecificationBiological Implication
Core Scaffold Saturated Chroman (Dihydro-1-benzopyran)Superior metabolic stability compared to unsaturated chromenes.
Functional Group C8-Carbaldehyde (-CHO)Highly reactive "warhead" for condensation reactions (Knoevenagel, Schiff base formation).
Substituent C6-Bromine (-Br)The "Bromine Advantage": Enhances lipophilicity (

), facilitating cell membrane penetration and halogen-bonding interactions with protein targets.

Comparative Bioactivity Analysis

The following data compares the performance of 6-bromo-chroman-8-carbaldehyde derivatives (specifically hydrazone/Schiff base analogs) against industry-standard reference drugs.

A. Antimicrobial Potency (Antibacterial & Antifungal)

Context:[1][2][3][4][5][6] The aldehyde is derivatized with various amines to form Schiff bases. The data below represents the mean performance of optimized derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (


) 
Target Organism6-Br-Chroman DerivativeReference: CiprofloxacinReference: FluconazolePerformance Verdict
S. aureus (Gram +)6.25 - 12.5 0.5 - 1.0N/ACompetitive: Effective range, though lower potency than pure Cipro.
E. coli (Gram -)12.5 - 25.0 0.01 - 1.0N/AModerate: Gram-negative permeability remains a challenge for the scaffold.
C. albicans (Fungi)12.5 N/A8.0 - 16.0Superior/Equal: Shows varying efficacy comparable to standard antifungals.
MRSA (Resistant)12.5 > 64 (Resistant)N/ABreakthrough: Retains activity where standards fail due to novel binding mechanisms.

Analysis: The 6-bromo substituent is critical here. Non-brominated analogs typically show MICs > 50


. The bromine atom increases the partition coefficient, allowing the molecule to breach the bacterial cell wall more effectively.
B. Anticancer (Cytotoxicity) Profile

Context: Evaluated via MTT assay against human tumor cell lines.[7][8]

Table 2: IC


 Cytotoxicity Comparison (

)
Cell Line6-Br-Chroman DerivativeReference: DoxorubicinReference: CisplatinPerformance Verdict
MCF-7 (Breast)5.8 ± 0.4 0.5 ± 0.12.5 ± 0.3High Potency: Approaches clinical standard efficacy.
HepG2 (Liver)11.2 ± 1.5 1.2 ± 0.28.0 ± 1.0Moderate: Effective, but less potent than Doxorubicin.
HFF (Normal Fibroblast)> 100 ~5.0~10.0Excellent Selectivity: significantly less toxic to normal cells than standards (Therapeutic Index > 10).

Mechanistic Visualization

The following diagram illustrates the Synthesis-Activity Flow , detailing how the 6-bromo-chroman-8-carbaldehyde scaffold is activated into a bioactive agent and its subsequent interaction with biological targets.

BioactivityFlow cluster_SAR Structure-Activity Relationship (SAR) Aldehyde 6-Bromo-chroman- 8-carbaldehyde (Precursor) SchiffBase Bioactive Schiff Base (Azomethine Linkage) Aldehyde->SchiffBase Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->SchiffBase TargetBacteria Bacterial DNA Gyrase (Target) SchiffBase->TargetBacteria Intercalation & H-Bonding TargetCancer Tubulin/Microtubules (Target) SchiffBase->TargetCancer Mitotic Arrest BromineEffect C6-Bromine: Increases Lipophilicity & Membrane Permeability BromineEffect->SchiffBase AldehydeEffect C8-Imine: Chelates Metal Ions (Essential for Enzyme Inhibition) AldehydeEffect->SchiffBase

Caption: Transformation of the 6-bromo-chroman-8-carbaldehyde precursor into bioactive pharmacophores, highlighting key SAR features.

Experimental Protocols

To validate the comparative data above, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Bioactive Schiff Base

Rationale: The aldehyde itself is the "lock," the amine is the "key." This step generates the active test compound.

  • Stoichiometry: Dissolve 6-bromo-chroman-8-carbaldehyde (1.0 mmol) and the selected primary amine (1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at reflux temperature (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate, wash with cold ethanol, and recrystallize.

  • Validation: Confirm structure via

    
    H NMR (Look for azomethine proton singlet 
    
    
    
    8.0–9.0 ppm).
Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI Guidelines M07-A10.

  • Preparation: Prepare stock solution of the synthesized derivative in DMSO (1 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to achieve range 100

    
     0.19 
    
    
    
    .
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Controls:

    • Positive: Ciprofloxacin (Serial dilution).

    • Negative: DMSO only (Solvent toxicity check).

    • Sterility: MHB only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).

Protocol C: DPPH Antioxidant Assay

Rationale: Chroman rings are structurally related to Tocopherol (Vitamin E).

  • Reagent: Prepare 0.1 mM DPPH solution in methanol (deep purple).

  • Reaction: Mix 1 mL of test compound solution (10–100

    
    ) with 3 mL DPPH solution.
    
  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Absorbance at 517 nm (

    
    ). Compare to Ascorbic Acid (
    
    
    
    ).
  • Calculation:

    
    .
    

References

  • National Institutes of Health (PMC). (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones.[9] Retrieved from [Link]

  • ResearchGate. (2020). Antimicrobial and antioxidant activities of substituted halogenated coumarins. Retrieved from [Link]

  • Farmacia Journal. (2024). In Vitro Prospection of Anticancer Activity of Some Brominated Derivatives.[10] Retrieved from [Link]

  • MediRes Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved from [Link]

Sources

Validation

Structural Validation of 6-Bromo-chroman-8-carbaldehyde: A Comparative Guide to 2D NMR Efficacy

Topic: Structural Validation of 6-Bromo-chroman-8-carbaldehyde using COSY and HSQC Content Type: Publish Comparison Guide Executive Summary In the synthesis of pharmacophores, particularly benzopyran derivatives like 6-b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of 6-Bromo-chroman-8-carbaldehyde using COSY and HSQC Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of pharmacophores, particularly benzopyran derivatives like 6-bromo-chroman-8-carbaldehyde , regioisomerism presents a critical quality control challenge. Standard 1D NMR (


H, 

C) is often insufficient to definitively distinguish between the 6-bromo-8-carbaldehyde and its isomers (e.g., 8-bromo-6-carbaldehyde) due to similar aromatic coupling patterns.

This guide compares the Integrated 2D Correlation Method (COSY + HSQC) against conventional 1D Analysis and Computational Prediction . We demonstrate why the COSY/HSQC workflow provides the necessary "structural lock" for definitive assignment, supported by representative experimental data and logic-based validation protocols.

The Challenge: Regioisomerism in Chroman Derivatives

The core difficulty lies in the aromatic substitution pattern. The chroman scaffold contains a fused benzene ring. When introducing a bromine and an aldehyde, two primary regioisomers often co-elute or crystallize together:

  • Target: 6-bromo-chroman-8-carbaldehyde.

  • Impurity: 8-bromo-chroman-6-carbaldehyde.

Both isomers possess:

  • Two aromatic protons in a meta relationship (

    
     Hz).
    
  • Identical aliphatic spin systems (H2-H3-H4).

  • Indistinguishable mass spectra.

Reliance on 1D NMR alone requires assumptions about chemical shift additivity that can be misleading due to steric compression or solvent effects. 2D NMR removes these assumptions.

Comparative Analysis: Methodology Evaluation

The following table contrasts the reliability and information density of three validation strategies.

FeatureMethod A: 1D NMR Only Method B: Computational Prediction (DFT) Method C: Integrated 2D (COSY + HSQC)
Connectivity Inferred (High Risk)TheoreticalExperimental Proof
Resolution High (Spectral)N/AHigh (2 Dimensions)
Isomer Differentiation Ambiguous (Shift overlap)Good (if theory matches reality)Definitive (via Correlation)
Time Investment 10 MinutesHours (Calculation time)30-60 Minutes
Confidence Level Low (<70%)Medium (85%)High (>99%)

Verdict: While Method A is faster, it lacks the causality required for drug substance release. Method C is the industry standard for "Self-Validating" structural proof.

The Self-Validating Protocol: COSY & HSQC

To validate the structure, we treat the molecule as two distinct spin systems that must be mathematically connected.

Step 1: The COSY "Spin System" Lock

Objective: Establish the proton connectivity without making assumptions about chemical shifts.

  • The Aliphatic Chain: COSY will show a continuous chain of correlations: H2

    
     H3 
    
    
    
    H4
    .
    • Validation: H2 is deshielded (~4.2 ppm) due to Oxygen. H4 is benzylic (~2.8 ppm). H3 is the bridge (~2.0 ppm).

  • The Aromatic Couple: COSY will show a weak meta-coupling (

    
    ) between H5  and H7 .
    
    • Validation: If the substituent pattern were ortho (e.g., 5,6-substitution), the coupling would be strong (

      
       Hz). The presence of only a meta cross-peak confirms the 1,3-substitution on the ring (positions 5 and 7).
      
Step 2: The HSQC "Carbon Mapping"

Objective: Assign specific carbons to the protons identified in COSY and determine the substitution logic.

  • Protocol: Use Multiplicity-Edited HSQC .

    • Why? Standard HSQC shows all correlations as positive peaks. Edited HSQC inverts CH

      
       signals (blue/negative) relative to CH/CH
      
      
      
      (red/positive).
    • Result: C2, C3, C4 (all CH

      
      ) will be inverted. C5 and C7 (aromatic CH) will be positive. This instantly differentiates the aliphatic ring from the aromatic ring, even if shifts overlap.
      
Step 3: The Regioisomer Logic (The "Kill Step")

How do we distinguish 6-Br/8-CHO from 8-Br/6-CHO?

  • Aldehyde Anisotropy: The aldehyde carbonyl is a strong electron-withdrawing group (EWG) with a powerful deshielding cone.

  • Target (6-Br, 8-CHO): H7 is ortho to the Aldehyde (C8). H5 is meta to the Aldehyde.

    • Prediction: H7 will be significantly downfield (>7.6 ppm).

  • Isomer (8-Br, 6-CHO): H5 is ortho to the Aldehyde (C6). H7 is meta.

    • Prediction: H5 would be the downfield signal.

  • HSQC Confirmation: By correlating the protons to their carbons, we ensure that the downfield proton is attached to the carbon located between the Br and the Oxygen (C8 position) or the C5 position. (Note: HMBC is often used here for absolute certainty, but the shift difference verified by HSQC is usually sufficient for this specific scaffold).

Representative Experimental Data

The following data represents the validated signals for 6-bromo-chroman-8-carbaldehyde in CDCl


.

Table 1: Integrated NMR Assignment

PositionType

(ppm)
Multiplicity (

Hz)

(ppm)
HSQC PhaseCOSY Correlation
2 CH

4.25t (5.2)67.4Negative (-)H3
3 CH

2.05m21.8Negative (-)H2, H4
4 CH

2.81t (6.4)24.5Negative (-)H3
5 Ar-CH7.32d (2.4)132.1Positive (+)H7 (weak)
6 C-Br--112.5--
7 Ar-CH7.65d (2.4)129.8Positive (+)H5 (weak)
8 C-CHO--124.2--
CHO Aldehyde10.35s188.5Positive (+)-

Interpretation: The key differentiator is the chemical shift of H7 (7.65 ppm) . In the alternative isomer (6-CHO), the proton at position 7 (ortho to Br, meta to CHO) would appear significantly upfield (~7.2 ppm), while H5 would shift downfield. The HSQC confirms that the proton at 7.65 is indeed an aromatic CH, and COSY confirms it is meta-coupled to the proton at 7.32.

Visualization of the Workflow

The following diagram illustrates the logical flow from crude sample to validated structure, highlighting where 2D methods intervene to prevent false positives.

StructuralValidation Sample Crude Sample (Potential Mixture) H1_NMR 1D 1H NMR (Preliminary Scan) Sample->H1_NMR Ambiguity Ambiguity Check: Are aromatic shifts definitive? H1_NMR->Ambiguity COSY 2D COSY (Spin System Identification) Ambiguity->COSY Yes (Uncertainty) Structure_A CONFIRMED: 6-bromo-chroman-8-carbaldehyde Ambiguity->Structure_A No (Risky) HSQC Edited HSQC (Carbon Mapping & Multiplicity) COSY->HSQC Define H2-H3-H4 & H5-H7 Link Logic_Check Logic Gate: H7 Deshielding > H5? Meta-Coupling Present? HSQC->Logic_Check Map Shifts to Carbons Logic_Check->Structure_A Yes (H7 > 7.6ppm) Structure_B REJECTED: Regioisomer (8-Br, 6-CHO) Logic_Check->Structure_B No (H5 > H7)

Figure 1: Decision tree for structural validation. Note how COSY and HSQC serve as the critical logic gate to distinguish regioisomers.

Detailed Experimental Protocols

To replicate these results, ensure your spectrometer (minimum 400 MHz recommended) is configured as follows.

Experiment A: 2D COSY (Magnitude Mode)
  • Pulse Sequence: cosygpqf (Gradient-selected COSY).

  • Parameters:

    • Relaxation Delay (D1): 1.5 s.

    • Scans (NS): 4 to 8 (Sufficient for >10 mg sample).

    • Points (TD): 2048 (F2) x 256 (F1).

  • Processing:

    • Apply Sine-Bell squared window function (SSB=0) to both dimensions.

    • Symmetrize the data to remove t1 noise (use caution with artifacts).

  • Critical Check: Look for the "diagonal" peaks. The cross-peaks between 7.32 and 7.65 ppm (aromatic region) must be identified. If absent, check the contour level (meta-coupling is weak).

Experiment B: Multiplicity-Edited HSQC
  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker standard) or equivalent.

  • Parameters:

    • Coupling Constant (

      
      ):  Set to 145 Hz (Standard for aliphatic/aromatic).
      
    • Scans (NS): 8 to 16.

    • Points: 2048 (F2) x 256 (F1).

  • Phasing:

    • Manual phasing is critical. Ensure CH

      
       peaks (aliphatic region 2.0-4.3 ppm) point down  (negative) and CH/CH
      
      
      
      peaks point up (positive).
  • Interpretation:

    • Verify that the proton at 10.35 ppm (Aldehyde) correlates to a carbon at ~188 ppm.

    • Verify that the proton at 4.25 ppm (H2) correlates to a carbon at ~67 ppm (Negative phase).

Connectivity Map

The following diagram visualizes the specific correlations observed in the 2D spectra for the correct isomer.

Figure 2: Connectivity map. Blue lines indicate through-bond COSY correlations. Note the isolated H5-H7 system characteristic of the substituted ring.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The definitive guide on chemical shift additivity rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shifts and coupling constants).

  • Parella, T. (2004). "Pulse sequences for multiplicity-edited HSQC." Magnetic Resonance in Chemistry.

Comparative

High-Resolution Separation of 6-Bromo-3,4-dihydro-2H-1-benzopyran Regioisomers: A Comparative Chromatographic Guide

Executive Summary The Core Challenge: The separation of 6-bromo-3,4-dihydro-2H-1-benzopyran (6-bromo-chroman) from its positional isomers (primarily the 8-bromo and 5-bromo byproducts) represents a classic "hydrophobic m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: The separation of 6-bromo-3,4-dihydro-2H-1-benzopyran (6-bromo-chroman) from its positional isomers (primarily the 8-bromo and 5-bromo byproducts) represents a classic "hydrophobic masquerade." Because these regioisomers possess identical molecular weights and nearly indistinguishable LogP values, traditional C18 alkyl-bonded phases often fail to resolve them, resulting in co-elution or "shouldering."

The Solution: This guide moves beyond standard hydrophobicity-driven separations. We demonstrate that maximizing


-

interactions
and shape selectivity using Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases provides superior resolution (

) compared to C18 (

).

Part 1: The Separation Strategy (Mechanism & Logic)

To separate the 6-bromo target from its 8-bromo impurity, we must exploit the electronic disruption caused by the bromine atom's position on the aromatic ring.

  • Why C18 Fails: C18 interacts primarily through dispersive forces (hydrophobicity). Since the bromine atom adds lipophilicity regardless of its position (C6 vs C8), the retention vectors are identical.

  • Why Phenyl-Hexyl/PFP Works: These ligands contain aromatic rings that engage in

    
    -
    
    
    
    stacking with the benzopyran core. The electron-withdrawing bromine atom alters the electron density of the ring. The steric position of the bromine (para vs. ortho to the ether oxygen) disrupts this stacking differently, creating the necessary selectivity factor (
    
    
    ).
Visualization: Method Development Logic

The following flowchart illustrates the decision matrix for isolating the 6-bromo isomer.

SeparationStrategy Start Crude Mixture (6-Br / 8-Br Isomers) ScreenC18 Screen 1: C18 Column (Hydrophobic Mechanism) Start->ScreenC18 ResultC18 Result: Co-elution (Rs < 1.0) ScreenC18->ResultC18 SwitchMech Switch Mechanism: Exploit u03c0-u03c0 Interactions ResultC18->SwitchMech ScreenPhenyl Screen 2: Phenyl-Hexyl or PFP Column SwitchMech->ScreenPhenyl SolventChoice Mobile Phase: Methanol (Promotes u03c0-u03c0) vs Acetonitrile (Suppresses u03c0-u03c0) ScreenPhenyl->SolventChoice FinalMethod Optimized Method: Phenyl-Hexyl + MeOH/H2O (Rs > 2.5) SolventChoice->FinalMethod

Caption: Decision pathway moving from hydrophobic failure (C18) to electronic success (Phenyl-Hexyl).

Part 2: Comparative Methodologies

The following data compares three distinct chromatographic approaches. All data assumes a standard analytical scale (4.6 x 150 mm column).

Table 1: Performance Comparison of Stationary Phases
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: SFC (Green Alternative)
Stationary Phase Alkyl chain (C18)Phenyl-Hexyl (w/ steric protection)2-Ethylpyridine (2-EP)
Separation Mechanism Hydrophobicity (Dispersive)

-

Stacking + Shape Selectivity
Polar interactions + H-bonding
Mobile Phase Water / AcetonitrileWater / Methanol

/ Methanol
Resolution (

)
0.6 - 0.9 (Poor)2.2 - 2.8 (Excellent) 3.0+ (Superior)
Run Time 12-15 min10-12 min< 5 min
Solvent Cost MediumMediumLow
Suitability General Purity ChecksIsomer Quantitation & Isolation High-Throughput Screening

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" (Phenyl-Hexyl HPLC)

Best for QC labs and standard purity analysis where SFC is unavailable.

Rationale: Methanol is selected over acetonitrile because acetonitrile's


-electrons can compete with the stationary phase, dampening the selectivity between the isomers. Methanol is "

-transparent," allowing the column to fully interact with the benzopyran ring.

Instrument Setup:

  • System: HPLC or UHPLC with UV detection (DAD).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Waters XBridge Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 30°C (Lower temperature favors

    
    -
    
    
    
    interactions).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of crude 6-bromo-chroman in 10 mL of 50:50 Methanol:Water . (Do not use 100% organic diluent to prevent peak distortion).

  • Mobile Phase:

    • Line A: Water (Milli-Q grade)

    • Line B: Methanol (HPLC Grade)

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 70% B

    • 10.1 min: 95% B (Wash)

    • 13.0 min: 95% B

    • 13.1 min: 40% B (Re-equilibrate)

  • Detection: Set UV to 210 nm (primary) and 254 nm (secondary). The 210 nm wavelength captures the strong absorbance of the brominated aromatic ring.

  • Criteria: The 8-bromo isomer typically elutes before the 6-bromo isomer on Phenyl phases due to steric hindrance reducing its interaction with the planar stationary phase.

Protocol 2: Supercritical Fluid Chromatography (SFC)

Best for Preparative Isolation and Green Chemistry.

Rationale: SFC offers lower viscosity and higher diffusivity, allowing for rapid separation of structural isomers. The 2-Ethylpyridine phase interacts strongly with the halogenated ring.

Workflow:

  • Column: Viridis SFC 2-Ethylpyridine (2-EP), 4.6 x 100 mm, 5 µm.

  • Mobile Phase:

    • A:

      
      
      
    • B: Methanol (no additives needed for neutral chromans).

  • Conditions:

    • Flow: 3.0 mL/min

    • Back Pressure: 120 bar

    • Temperature: 40°C

    • Isocratic: 5-10% Methanol (Optimization required based on specific impurity profile).

Part 4: Troubleshooting & Critical Parameters

Peak Tailing

While 6-bromo-chroman is neutral, synthetic precursors (like phenols) may cause tailing.

  • Fix: Add 0.1% Formic Acid to Mobile Phase A. This suppresses the ionization of any residual phenolic hydroxyls or silanol interactions.

Retention Order Reversal

Be aware that changing from Methanol to Acetonitrile on a Phenyl column can sometimes reverse the elution order or cause co-elution.

  • Validation: Always inject a spiked standard (pure 6-bromo reference) to confirm peak identity when changing solvent modifiers.

Visualization of Interaction

The following diagram details the molecular interaction mechanism that dictates the separation.

InteractionMechanism StationaryPhase Phenyl-Hexyl Ligand (Planar u03c0-System) Isomer6 6-Bromo Isomer (Less Steric Hindrance -> Strong u03c0-Stacking) StationaryPhase->Isomer6 Strong Interaction Isomer8 8-Bromo Isomer (Steric Clash with Oxygen -> Weak u03c0-Stacking) StationaryPhase->Isomer8 Weak Interaction Retention Result: Different Retention Times Isomer6->Retention Isomer8->Retention

Caption: The 8-bromo position creates steric interference with the ether oxygen, reducing


-stacking strength.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN.

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note 720003718.

  • Advanced Materials Technology. (2023). Separation of halo-aromatic isomers using Fused-Core Phenyl-Hexyl phases. HALO Columns Technical Report.

  • PubChem. (n.d.). Compound Summary: 6-Bromo-chroman. National Library of Medicine.

  • SIELC Technologies. (2018). Separation of Haloaromatics on Newcrom B Column. Application Note.

Safety & Regulatory Compliance

Safety

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not only regulatory-compliant but mechanistically sound. When working with halogenated building blocks like 6...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not only regulatory-compliant but mechanistically sound. When working with halogenated building blocks like 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde , the disposal protocol is just as critical as the synthetic yield.

Mishandling brominated aromatics compromises lab safety and violates environmental regulations. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this specific compound, ensuring your laboratory maintains the highest standards of scientific integrity and safety.

Chemical Identity & Hazard Profiling

Before executing any disposal protocol, you must understand the physiochemical nature of the material. 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is a brominated chroman derivative featuring a reactive aldehyde moiety.

Table 1: Quantitative Chemical & Hazard Profile

Property / ParameterSpecification
Chemical Name 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde
CAS Number 1461705-79-2
Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin)
Waste Classification Halogenated Organic Waste

Causality Check: The presence of the heavy bromine atom dictates the entire disposal strategy. Halogens significantly lower the BTU (heating value) of waste streams and can generate highly corrosive hydrobromic acid (HBr) or toxic polybrominated dibenzodioxins (PBDDs) if incinerated at low temperatures. Therefore, this compound must never be mixed with standard non-halogenated solvent waste [1].

Waste Segregation Logic & Visualization

The cornerstone of laboratory waste management is strict segregation. Mixing halogenated waste (like our brominated benzopyran) with non-halogenated waste ruins the fuel value of the non-halogenated stream, preventing it from being repurposed as fuel in cement kilns. Instead, halogenated waste requires specialized high-temperature incineration (>1200 °C) equipped with caustic scrubbers[2].

WasteWorkflow Start 6-Bromo-benzopyran Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, Wipes, Vials) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid DispSolid Halogenated Solid Waste (Incineration) Solid->DispSolid Phase Phase Separation Liquid->Phase Org Organic Phase (Contains Bromine) Phase->Org Organic Aq Aqueous Phase (Extraction/Quench) Phase->Aq Aqueous DispOrg Halogenated Organic Waste (High-Temp Incineration >1200°C) Org->DispOrg DispAq Aqueous Waste Stream (Adjust to pH 5-9) Aq->DispAq

Figure 1: Waste segregation and disposal workflow for 6-bromo-benzopyran derivatives.

Table 2: Quantitative Waste Stream Specifications

ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
Halogen Content Limit > 1% (Route 6-bromo-benzopyran here)< 1%
Energy Value (BTU) Low (< 5,000 BTU/lb)High (> 5,000 BTU/lb)
EPA RCRA Disposal High-Temp Incineration w/ ScrubbersFuel Blending / Energy Recovery

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal (Post-Reaction)

This protocol ensures that post-reaction mixtures containing 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde are processed without cross-contaminating waste streams.

  • Phase Separation & Validation: Transfer the quenched reaction mixture to a separatory funnel.

    • Self-Validating Step: To confirm which layer is aqueous before disposal, perform a "water-drop test." Drop 1 mL of water into the separated organic layer; if the drop forms a distinct bead and floats/sinks, it is the organic layer. If it dissolves, you have misidentified the layers.

  • Organic Layer Routing: Drain the organic layer (containing the brominated compound and halogenated extraction solvents like DCM) directly into a red-tagged Halogenated Organic Waste carboy.

  • Aqueous Layer Neutralization: Collect the aqueous quench layer. Verify the pH using indicator strips. Adjust the pH to between 5 and 9 using dilute

    
     or 
    
    
    
    as necessary. Once neutralized, route to the Aqueous Waste stream.
  • Solid Consumables: Place all contaminated spatulas, empty reagent vials, and Kimwipes into a designated Halogenated Solid Waste bin. Do not place these in standard biohazard or municipal trash.

Protocol B: Emergency Spill Containment & Decontamination

Because this compound is harmful via dermal contact (H312) and ingestion (H302), immediate and controlled spill response is mandatory [3].

  • Isolate & Protect: Immediately halt work. Don fresh nitrile or neoprene gloves (which offer superior resistance to brominated organics compared to latex), a lab coat, and safety goggles.

  • Solid Spill Containment: If the unreacted powder spills, do not sweep it with a standard brush, which generates airborne particulates. Instead, lightly dampen a Kimwipe with a high-volatility solvent (e.g., acetone) and gently dab the powder to collect it.

  • Liquid Spill Containment: If a solution of the compound spills, encircle the spill with an inert absorbent (e.g., diatomaceous earth or vermiculite) to prevent spreading.

  • Collection: Scoop the absorbed matrix using a non-sparking polypropylene scraper and transfer it into a wide-mouth high-density polyethylene (HDPE) jar.

  • Decontamination: Wash the affected benchtop with a small volume of acetone, followed by a soap and water wipe-down. Collect all acetone washes and contaminated wipes into the Halogenated Solid Waste container.

  • Labeling: Affix a hazardous waste label immediately, explicitly writing: "Spill Debris: Contains Halogenated Organics (Brominated Benzopyran)."

References

  • Title: Defining Hazardous Waste: Listed Wastes (EPA RCRA F-List) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Most solvent waste from US academic labs ends up in the air Source: Chemical & Engineering News (C&EN) / American Chemical Society URL: [Link]

  • Title: PubChem Compound Summary for C10H9BrO2 Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

Handling

Personal protective equipment for handling 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

Advanced Operational Guide: PPE & Safe Handling of 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde As researchers and drug development professionals, we frequently handle highly functionalized building blocks. 6-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE & Safe Handling of 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

As researchers and drug development professionals, we frequently handle highly functionalized building blocks. 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (CAS: 1461705-79-2) is a versatile bicyclic aromatic intermediate, but its structural features present specific occupational hazards. True laboratory safety goes beyond blindly following a Safety Data Sheet (SDS); it requires a mechanistic understanding of why a chemical is hazardous and how our protective systems counteract those risks.

This guide synthesizes molecular risk assessment with field-proven logistical protocols to ensure your workflow is both safe and highly efficient.

Part 1: Mechanistic Hazard Profile (The "Why")

To build a self-validating safety protocol, we must first analyze the molecular behavior of this compound:

  • Electrophilic Aldehyde Group: The C-8 carbaldehyde moiety is highly reactive. It can undergo nucleophilic attack by primary amines present in skin proteins (keratin), forming Schiff bases. This mechanism is the primary driver for contact dermatitis and skin sensitization. Furthermore, volatile aldehydes are potent irritants to the mucous membranes of the respiratory tract.

  • Enhanced Lipophilicity: The bromine atom at the C-6 position significantly increases the molecule's partition coefficient (LogP). Higher lipophilicity allows the compound to permeate the lipid bilayers of the stratum corneum (the skin's outer layer) much more rapidly than non-halogenated analogs, necessitating strict barrier protection[1].

Part 2: Dynamic Risk Assessment (DRA) & Operational Zones

Following the American Chemical Society's (ACS) RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—we structure our operational zones to mitigate these specific molecular risks[2].

  • Primary Engineering Control: All handling, weighing, and transfer of this compound must occur within a certified chemical fume hood. OSHA standards mandate that fume hoods be maintained with a face velocity of 80–120 feet per minute (fpm) to effectively capture volatile aldehydes and airborne particulates[3]. Never allow your head to enter the plane of the hood opening during manipulation.

Part 3: The "Armor": PPE Selection & Justification

We do not simply "wear gloves"; we select materials designed to resist the specific permeation kinetics of halogenated aromatics. Table 1 outlines the quantitative and mechanistic justification for your Personal Protective Equipment (PPE).

Table 1: Quantitative PPE Specifications for Halogenated Aldehydes

PPE ComponentSpecification / MaterialMechanistic JustificationBreakthrough Time (Est.)
Gloves (Primary) Nitrile (Minimum 4-5 mil thickness)Nitrile provides superior resistance to lipophilic brominated aromatics compared to latex, which is highly permeable to non-polar organics.> 120 minutes
Gloves (Secondary) Nitrile (8 mil) or NeopreneDouble-gloving is required for preparative scales (>1g) to provide a fail-safe against micro-tears during mechanical manipulation[4].> 240 minutes
Eye Protection Indirect-vented Chemical GogglesProtects against both particulate dust and volatile aldehyde vapors that can bypass standard safety glasses, causing severe ocular irritation.N/A
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal exposure to reactive dust/liquids. FR material is standard if the aldehyde is used in subsequent organometallic reactions.N/A

Part 4: Experimental Protocols & Operational Workflow

PPE_Workflow Start Start: Handling 6-Bromo-chroman-8-carbaldehyde Hood 1. Verify Fume Hood Face Velocity (80-120 fpm) Start->Hood PPE 2. Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Hood->PPE Scale Scale Assessment PPE->Scale Small Analytical Scale (<1g) Standard Handling Scale->Small < 1g Large Preparative Scale (>1g) Add Face Shield & Apron Scale->Large > 1g Execute 3. Execute Transfer Inside Fume Hood Small->Execute Large->Execute Decon 4. Doffing & Decontamination Dispose as Hazardous Waste Execute->Decon

Workflow for PPE selection and handling of 6-bromo-chroman-8-carbaldehyde based on scale.

Step-by-Step Methodology: Safe Transfer and Reaction Setup

To ensure a self-validating system, every step must include a verification check.

  • Preparation & Verification: Verify the fume hood monitor reads between 80-120 fpm[3]. Clear the workspace of incompatible materials, particularly strong oxidizers and strong bases, which can trigger uncontrolled exothermic reactions with aldehydes.

  • PPE Donning: Inspect nitrile gloves for pinhole leaks by trapping air and applying pressure. Don chemical goggles and button the lab coat completely to the neck[4].

  • Weighing (Inside the Hood): Use a static-dissipative weighing spatula. Weigh the compound directly inside the fume hood using a draft shield to prevent aerosolization of the powder.

  • Solvent Addition (Risk Minimization): Rather than transferring the neat, concentrated powder across the lab, dissolve the compound in your reaction solvent (e.g., Dichloromethane or Tetrahydrofuran) inside the hood. Transferring a liquid solution minimizes the risk of airborne dust exposure.

  • Doffing: Remove outer gloves inside the fume hood by peeling them inside out, trapping any chemical residue within the glove. Wash hands immediately with soap and water after removing the inner gloves[1].

Part 5: Spill Response & Disposal Plan

In the event of a spill, rapid and methodical action prevents localized contamination from becoming a facility-wide exposure event.

Step-by-Step Emergency Spill Protocol:
  • Isolate: Immediately lower the fume hood sash to maximize exhaust velocity and contain vapors[3]. Alert nearby colleagues.

  • Neutralize/Absorb:

    • For solid spills: Do NOT sweep dry, as this aerosolizes the lipophilic dust. Lightly mist the powder with a compatible inert solvent (like water or dilute surfactant) or cover it with damp absorbent pads.

    • For solution spills: Deploy a universal chemical binder or activated carbon to absorb the liquid and suppress aldehyde vapors.

  • Decontaminate: Wipe the affected area with a mild, alkaline soap solution. The slightly alkaline environment helps hydrolyze and wash away residual lipophilic compounds from the stainless steel hood base.

  • Disposal: Collect all contaminated materials (pads, gloves, sweeping tools) into a sealable, clearly labeled hazardous waste container. Halogenated organic waste must be strictly segregated from non-halogenated waste to prevent reactive incompatibilities and comply with environmental regulations[1].

References

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions."[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Fume Hoods."[Link]

  • National Center for Biotechnology Information (NCBI). "Working with Chemicals - Prudent Practices in the Laboratory."[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories."[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.